2-Bromo-4-isopropoxy-1-nitro-benzene
Description
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Properties
IUPAC Name |
2-bromo-1-nitro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-6(2)14-7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYABZSCHQLKCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-isopropoxy-1-nitro-benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. Substituted nitroaromatic compounds are a cornerstone of synthetic chemistry, serving as versatile intermediates for the introduction of key functional groups. Among these, 2-Bromo-4-isopropoxy-1-nitro-benzene emerges as a compound of significant interest. Its unique substitution pattern—featuring a bromine atom, a nitro group, and an isopropoxy group on a benzene ring—offers a rich platform for a variety of chemical transformations.
This guide provides a comprehensive technical overview of 2-Bromo-4-isopropoxy-1-nitro-benzene, consolidating its known chemical and physical properties, safety data, and exploring its potential applications. As experimental data for this specific molecule is not extensively available in public literature, this document integrates data from structurally similar compounds to provide well-founded predictions and insights into its reactivity and spectroscopic profile. This approach is designed to empower researchers in their experimental design and to highlight the compound's potential in the synthesis of novel, high-value molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in a laboratory setting. While specific experimental data for 2-Bromo-4-isopropoxy-1-nitro-benzene is limited, we can infer its characteristics based on its structure and data from analogous compounds.
Core Chemical Properties
The fundamental properties of 2-Bromo-4-isopropoxy-1-nitro-benzene are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-1-nitro-4-propan-2-yloxybenzene | [1] |
| CAS Number | 1263378-47-7 | [1] |
| Molecular Formula | C₉H₁₀BrNO₃ | [2] |
| Molecular Weight | 260.09 g/mol | [2] |
| Purity (Typical) | ≥95% | [1] |
| Appearance | Not specified (likely a solid) | Inferred |
Predicted Physical Properties
| Property | Predicted/Analogous Value | Notes and Supporting Data |
| Melting Point | Likely in the range of 50-80 °C | The closely related 2-Bromo-4-methoxy-1-nitrobenzene has a reported melting point, while 1-Bromo-4-nitrobenzene melts at a significantly higher 125-127 °C[3]. The isopropoxy group, being larger than a methoxy group, may disrupt crystal packing, leading to a lower melting point. |
| Boiling Point | > 250 °C (at atmospheric pressure) | The isomer 2-Bromo-1-isopropyl-4-nitrobenzene has a boiling point of 155-160 °C at 15 Torr[4]. This suggests a high boiling point at atmospheric pressure for the target compound. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); low solubility in water. | The principle of "like dissolves like" suggests that the large nonpolar surface area of the benzene ring and isopropoxy group will confer solubility in non-polar organic solvents. The polar nitro group may allow for some solubility in more polar organic solvents, while its overall nonpolar character predicts low solubility in water[5]. |
Spectroscopic Signature: A Predictive Analysis
Spectroscopic analysis is crucial for structure elucidation and reaction monitoring. In the absence of published spectra for 2-Bromo-4-isopropoxy-1-nitro-benzene, the following predictions are based on established principles of NMR, IR, and MS, supported by data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The aromatic region should display three distinct signals corresponding to the protons on the benzene ring. The isopropoxy group will present as a septet for the methine proton and a doublet for the six equivalent methyl protons.
-
Aromatic Protons (predicted δ 7.0-8.5 ppm): The proton ortho to the nitro group is expected to be the most downfield. The other two aromatic protons will appear at higher fields, with coupling constants typical for ortho and meta relationships.
-
Isopropoxy Protons (predicted δ 1.3-1.5 ppm, doublet, 6H; δ 4.6-4.8 ppm, septet, 1H): The chemical shifts are characteristic of an isopropoxy group attached to an aromatic ring. For comparison, the related 2-bromo-1-isopropyl-4-nitrobenzene shows a heptet at 3.45 ppm and doublets at 1.29 and 1.27 ppm for the isopropyl group directly attached to the ring[4].
-
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals, corresponding to each unique carbon atom in the molecule.
-
Aromatic Carbons (predicted δ 110-160 ppm): The carbon bearing the nitro group will be significantly deshielded, while the carbon attached to the isopropoxy group will also be downfield. The carbon bonded to the bromine atom will also have a characteristic shift.
-
Isopropoxy Carbons (predicted δ ~22 ppm, methyls; δ ~70 ppm, methine): These shifts are typical for an isopropoxy group.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the nitro group and the substituted benzene ring.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| Nitro (NO₂) Stretch | 1500-1560 (asymmetric) and 1335-1385 (symmetric) | These are strong, characteristic absorptions for aromatic nitro compounds. For instance, the IR spectrum of 1-Bromo-4-nitrobenzene has been extensively studied and shows these characteristic peaks[6][7]. |
| Aromatic C-H Stretch | 3000-3100 | Typical for sp² C-H bonds on a benzene ring. |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands are expected in this region, characteristic of the aromatic ring. |
| C-O-C Ether Stretch | 1200-1275 (asymmetric) and ~1050 (symmetric) | Strong absorptions characteristic of an aryl-alkyl ether. |
| C-Br Stretch | 500-600 | A weaker absorption in the fingerprint region. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak.
-
Molecular Ion (M⁺): A pair of peaks at m/z 259 and 261, with a relative intensity of approximately 1:1, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the nitro group (-NO₂, 46 Da), the isopropoxy group, or cleavage of the isopropyl group. The mass spectrum of the related 2-Bromo-4-nitrotoluene shows a clear molecular ion peak and fragmentation patterns that can be informative[8].
Synthesis and Reactivity
The synthesis of 2-Bromo-4-isopropoxy-1-nitro-benzene can be approached through logical, multi-step sequences common in aromatic chemistry. Understanding its reactivity is key to its utility as a synthetic intermediate.
Proposed Synthetic Pathway
A plausible synthesis would start from a readily available substituted benzene. One logical precursor is 4-nitrophenol.
Step 1: Williamson Ether Synthesis The synthesis would begin with the alkylation of 4-nitrophenol with 2-bromopropane under basic conditions to form 4-isopropoxy-1-nitrobenzene. This is a classic Williamson ether synthesis.
Step 2: Electrophilic Bromination The second step involves the electrophilic bromination of 4-isopropoxy-1-nitrobenzene. The directing effects of the substituents on the ring are crucial here. The isopropoxy group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. The powerful activating effect of the isopropoxy group will direct the incoming bromine electrophile to the positions ortho to it.
Caption: Proposed two-step synthesis of the target compound.
Experimental Considerations:
-
Step 1: The reaction is typically run in a polar aprotic solvent like acetone or DMF with a weak base such as potassium carbonate to deprotonate the phenol.
-
Step 2: The bromination requires a Lewis acid catalyst like FeBr₃. The reaction conditions must be controlled to prevent over-bromination. The isopropoxy group's steric bulk will favor substitution at the less hindered ortho position.
Key Reactivity Profile
The chemical reactivity of 2-Bromo-4-isopropoxy-1-nitro-benzene is dictated by its three functional groups, making it a valuable intermediate.
Nucleophilic Aromatic Substitution (SₙAr) The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom makes the ipso-carbon highly electrophilic and activates it towards nucleophilic aromatic substitution. This is arguably the most important reaction for this class of compounds.
Caption: General mechanism for Nucleophilic Aromatic Substitution.
This reactivity allows for the introduction of a wide range of nucleophiles (amines, alcohols, thiols), providing a gateway to diverse molecular scaffolds. The reaction proceeds via a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the nitro group[9][10].
Reduction of the Nitro Group The nitro group can be readily reduced to an aniline derivative. This transformation is fundamental in drug discovery, as anilines are common pharmacophores and key precursors for many other functional groups.
-
Common Reducing Agents:
-
SnCl₂/HCl
-
H₂/Pd-C
-
Fe/HCl or Fe/NH₄Cl
-
The resulting 2-bromo-4-isopropoxyaniline is a valuable bifunctional intermediate, poised for further reactions at the amine and bromo positions.
Cross-Coupling Reactions The carbon-bromine bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Applications in Research and Drug Development
The unique combination of reactive sites on 2-Bromo-4-isopropoxy-1-nitro-benzene makes it a strategic tool for medicinal chemists and materials scientists.
Scaffold for Pharmaceutical Synthesis
This compound serves as an excellent starting point for the synthesis of complex drug candidates. The general workflow involves sequential modification of its functional groups.
Caption: Workflow illustrating the use in library synthesis.
By strategically combining SₙAr, nitro reduction, and cross-coupling reactions, a diverse library of compounds can be generated from this single starting material for screening against various biological targets. Aromatic nitro compounds are integral to the synthesis of many approved drugs[11].
Intermediate for Agrochemicals and Materials Science
The structural motifs accessible from 2-Bromo-4-isopropoxy-1-nitro-benzene are also relevant in the development of new agrochemicals, such as herbicides and fungicides. Furthermore, substituted nitroaromatics are used in the synthesis of dyes, pigments, and materials with specific electronic properties.
Safety and Handling
As a laboratory chemical, 2-Bromo-4-isopropoxy-1-nitro-benzene must be handled with appropriate precautions. The following information is derived from its Safety Data Sheet (SDS)[1].
GHS Hazard Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing[1].
-
Wash hands thoroughly after handling[1].
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition[1].
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention[1].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[1].
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
Toxicological Information: Specific acute toxicity data (e.g., LD50) for 2-Bromo-4-isopropoxy-1-nitro-benzene is not currently available[1]. Therefore, it should be handled as a potentially hazardous substance.
Conclusion
2-Bromo-4-isopropoxy-1-nitro-benzene represents a strategically designed chemical intermediate with considerable potential for researchers in organic synthesis, drug discovery, and materials science. While a comprehensive set of experimental data for this specific molecule is yet to be published, a detailed analysis of its structure and comparison with closely related analogs allows for a robust prediction of its properties and reactivity. Its capacity for undergoing nucleophilic aromatic substitution, nitro group reduction, and cross-coupling reactions makes it a versatile building block for the creation of diverse and complex molecular architectures. As with all research chemicals, it is imperative to handle this compound with the appropriate safety precautions as outlined in its safety data sheet. The insights provided in this guide aim to facilitate its effective and safe use in the laboratory, paving the way for future innovations.
References
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Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
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Brainly. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro- Mass Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-isopropyl-2-nitrobenzene. Retrieved from [Link]
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APIs. (n.d.). CAS 1263378-47-7 2-Bromo-4-isopropoxy-1-nitro-benzene. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Bromo-1-isopropyl-4-nitrobenzene. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-BROMO-1-METHYL-4-NITROBENZENE. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]
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Chegg. (2018). Solved Design a synthesis of 2-bromo-1-butyl-4-nitrobenzene. Retrieved from [Link]
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IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]
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A Technical Guide to the Predicted ¹H NMR Spectrum of 2-Bromo-4-isopropoxy-1-nitro-benzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] This guide presents a comprehensive, in-depth prediction and analysis of the proton (¹H) NMR spectrum for 2-Bromo-4-isopropoxy-1-nitro-benzene. By dissecting the electronic effects of the nitro, bromo, and isopropoxy substituents, we will systematically predict the chemical shifts, multiplicities, and coupling constants for each unique proton in the molecule. This document serves as a technical resource, blending foundational NMR principles with specific substituent-based analysis to construct a validated, theoretical spectrum.
Foundational Principles: Understanding Substituent Effects in ¹H NMR
The chemical shift (δ) of a proton in an NMR spectrum is profoundly influenced by its local electronic environment.[4][5] On a benzene ring, the baseline chemical shift of ~7.3 ppm is modulated by the attached functional groups.[6][7] These groups exert their influence through two primary mechanisms:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds. Electronegative atoms, such as those in nitro (-NO₂) and bromo (-Br) groups, withdraw electron density, "deshielding" nearby protons and shifting their signals downfield (to a higher δ value).[8][9][10]
-
Resonance (Mesomeric) Effects: These are transmitted through the pi (π) electron system of the aromatic ring. Electron-donating groups (EDGs), like the isopropoxy (-O-iPr) group, increase electron density at the ortho and para positions, "shielding" the protons at these positions and shifting their signals upfield (to a lower δ value).[11] Conversely, electron-withdrawing groups (EWGs) like the nitro group strongly deshield the ortho and para protons.[11][12]
In 2-Bromo-4-isopropoxy-1-nitro-benzene, we have a classic interplay of these effects, allowing for a detailed prediction of the resulting spectrum.
Molecular Structure and Proton Assignments
To analyze the spectrum, we must first identify the unique proton environments in the molecule. Based on the IUPAC numbering, we have three distinct aromatic protons and two distinct aliphatic protons within the isopropoxy group.
Figure 1: Molecular structure and proton labeling scheme.
-
Aromatic Protons: HA, HB, HC
-
Isopropoxy Protons: HD (methine), HE (methyl)
Prediction and Analysis of the Aromatic Region (δ 6.5-8.5 ppm)
The aromatic region of the spectrum is shaped by the competing electronic effects of the three substituents. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[11]
-
Proton HA (at C6): This proton is positioned ortho to the powerfully electron-withdrawing nitro group and meta to the electron-donating isopropoxy group. The deshielding effect of an adjacent nitro group is exceptionally strong.[12] Therefore, HA is expected to be the most downfield of the aromatic protons.
-
Predicted Chemical Shift (δ): ~8.0 - 8.2 ppm.
-
Predicted Multiplicity: HA has one neighbor, HB, at an ortho position. According to the n+1 rule, its signal will be split into a doublet (d) .[13]
-
Predicted Coupling Constant (J): The coupling between ortho protons (³J) is typically in the range of 7-10 Hz.[6][14] We predict ³JAB ≈ 8.5 Hz.
-
-
Proton HB (at C5): This proton is ortho to the strongly electron-donating isopropoxy group and meta to the bromo group. The isopropoxy group will exert a significant shielding effect, pushing this signal upfield.
-
Predicted Chemical Shift (δ): ~6.9 - 7.1 ppm.
-
Predicted Multiplicity: HB is coupled to two non-equivalent neighbors: HA (ortho) and HC (meta). This will result in a doublet of doublets (dd) .
-
Predicted Coupling Constants (J): It will exhibit a large ortho coupling to HA (³JAB ≈ 8.5 Hz) and a smaller meta coupling to HC (⁴JBC ≈ 2.5 Hz).[14][15]
-
-
Proton HC (at C3): This proton is ortho to the electron-donating isopropoxy group and meta to both the nitro and bromo groups. The strong shielding from the adjacent isopropoxy group will make this the most upfield aromatic proton.
-
Predicted Chemical Shift (δ): ~6.8 - 7.0 ppm.
-
Predicted Multiplicity: HC has one neighbor within coupling distance, HB, at a meta position. Its signal will therefore appear as a doublet (d) .
-
Predicted Coupling Constant (J): The coupling between meta protons (⁴J) is small, typically 2-3 Hz.[6][14] We predict ⁴JBC ≈ 2.5 Hz.
-
Prediction and Analysis of the Aliphatic Region (δ 1.0-5.0 ppm)
The signals for the isopropoxy group are distinct from the aromatic signals and exhibit a classic, easily identifiable pattern.[16]
-
Proton HD (Methine, -CH-): This proton is directly attached to an oxygen atom, which is highly electronegative. This causes significant deshielding.
-
Predicted Chemical Shift (δ): ~4.5 - 4.7 ppm.
-
Predicted Multiplicity: The methine proton is coupled to the six equivalent protons of the two methyl groups (HE). Following the n+1 rule (6+1=7), its signal will be a septet (sept) .[16]
-
Predicted Coupling Constant (J): Typical three-bond (³J) coupling in acyclic alkyl systems is around 6-7 Hz. We predict ³JDE ≈ 6.0 Hz.
-
-
Protons HE (Methyl, -CH₃): These six protons are equivalent and are adjacent to the single methine proton (HD).
-
Predicted Chemical Shift (δ): ~1.3 - 1.4 ppm.
-
Predicted Multiplicity: Coupled to the single methine proton, the signal for these six protons will be a doublet (d) (1+1=2).[16]
-
Predicted Coupling Constant (J): Spin-spin coupling is reciprocal, so the coupling constant will be identical to that of the septet.[17] We predict ³JDE ≈ 6.0 Hz.
-
Summary of Predicted ¹H NMR Data
The complete predicted data for 2-Bromo-4-isopropoxy-1-nitro-benzene is consolidated below for clarity and ease of reference.
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) |
| HA (Aryl) | 1H | 8.10 | Doublet (d) | ³JAB = 8.5 |
| HB (Aryl) | 1H | 7.00 | Doublet of Doublets (dd) | ³JAB = 8.5, ⁴JBC = 2.5 |
| HC (Aryl) | 1H | 6.85 | Doublet (d) | ⁴JBC = 2.5 |
| HD (Methine) | 1H | 4.60 | Septet (sept) | ³JDE = 6.0 |
| HE (Methyl) | 6H | 1.35 | Doublet (d) | ³JDE = 6.0 |
Conclusion
The theoretical ¹H NMR spectrum of 2-Bromo-4-isopropoxy-1-nitro-benzene is predicted to show five distinct signals. The aromatic region will feature three signals: a doublet, a doublet of doublets, and another doublet, all with integrations of 1H. The aliphatic region will be characterized by a 1H septet and a 6H doublet, indicative of the isopropoxy group. This detailed prediction, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, provides a robust framework for the structural verification and analysis of this molecule in a laboratory setting.
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An In-depth Technical Guide to the Solubility Profile of 2-Bromo-4-isopropoxy-1-nitro-benzene in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of 2-Bromo-4-isopropoxy-1-nitro-benzene, a compound of interest in medicinal chemistry and materials science. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes fundamental principles of solubility, molecular structure analysis, and established experimental protocols to provide a robust framework for its characterization. We will explore the theoretical underpinnings of its solubility in various organic solvents, present detailed methodologies for empirical determination, and discuss the implications of its solubility for research and development.
Introduction: Understanding the Significance of Solubility
In the realm of drug discovery and development, the adage "a drug must be in solution to be active" holds profound significance. The solubility of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its performance as a therapeutic agent. For researchers, a thorough understanding of a compound's solubility is paramount for designing effective purification strategies, developing stable formulations, and ensuring reliable results in biological assays.
2-Bromo-4-isopropoxy-1-nitro-benzene (C₉H₁₀BrNO₃) is a substituted nitrobenzene derivative with potential applications in organic synthesis and as a scaffold in medicinal chemistry. Its molecular structure, characterized by a combination of polar and nonpolar moieties, suggests a nuanced solubility profile that warrants detailed investigation. This guide aims to equip researchers with the foundational knowledge and practical methodologies to comprehensively assess the solubility of this compound in a range of organic solvents.
Theoretical Solubility Profile: A "Like Dissolves Like" Analysis
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[1] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of 2-Bromo-4-isopropoxy-1-nitro-benzene features:
-
Aromatic Benzene Ring: A nonpolar, hydrophobic core.
-
Bromo Group (-Br): A halogen substituent that increases molecular weight and contributes to van der Waals forces.
-
Nitro Group (-NO₂): A strongly polar group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
Isopropoxy Group (-OCH(CH₃)₂): An ether linkage with some polarity, but also containing nonpolar alkyl components.
Based on this structure, we can anticipate the following solubility trends:
-
High Solubility in Moderately Polar and Nonpolar Solvents: The presence of the benzene ring and the isopropoxy group suggests good solubility in solvents like toluene, benzene, chloroform, and diethyl ether, which can engage in van der Waals interactions.[2]
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF) should effectively solvate the molecule. The polar nitro group will interact favorably with the dipole of these solvents.
-
Limited Solubility in Highly Polar Protic Solvents: The overall hydrophobic character of the molecule suggests low solubility in highly polar solvents like water.[1][2] While the nitro and isopropoxy groups can act as hydrogen bond acceptors, the large nonpolar surface area will likely dominate, leading to unfavorable energetics for dissolution. Solubility in alcohols like methanol and ethanol is expected to be moderate, decreasing with increasing alkyl chain length of the alcohol.
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of 2-Bromo-4-isopropoxy-1-nitro-benzene, the shake-flask method is a reliable and widely used technique.[3] This "excess solid" method ensures that an equilibrium is reached between the dissolved and undissolved solute, providing a true measure of saturation solubility.[4]
Materials and Reagents
-
2-Bromo-4-isopropoxy-1-nitro-benzene (solid)
-
A range of organic solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, methanol, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Experimental Protocol
-
Preparation of Solvent Vials: Add a known volume of each selected organic solvent to a series of labeled vials.
-
Addition of Excess Solute: Add an excess amount of 2-Bromo-4-isopropoxy-1-nitro-benzene to each vial. The presence of undissolved solid is crucial to ensure saturation.[1]
-
Equilibration: Seal the vials tightly and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.[1]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation of Solubility: From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).[1]
Visualizing the Experimental Workflow
Figure 1: A generalized workflow for the experimental determination of solubility using the shake-flask method.
Tabulated Solubility Data (Hypothetical)
| Solvent | Solvent Polarity Index | Predicted Solubility Category | Experimental Solubility (mg/mL) |
| Hexane | 0.1 | Low | To be determined |
| Toluene | 2.4 | High | To be determined |
| Chloroform | 4.1 | High | To be determined |
| Ethyl Acetate | 4.4 | High | To be determined |
| Acetone | 5.1 | High | To be determined |
| Ethanol | 4.3 | Moderate | To be determined |
| Methanol | 5.1 | Moderate | To be determined |
| Water | 10.2 | Very Low | To be determined |
Table 1: Predicted and Experimental Solubility Profile of 2-Bromo-4-isopropoxy-1-nitro-benzene.
Factors Influencing Solubility
Several factors can influence the solubility of 2-Bromo-4-isopropoxy-1-nitro-benzene:
-
Temperature: For most solid solutes, solubility increases with temperature. The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[3]
-
pH: While the target molecule is not readily ionizable, significant changes in the pH of an aqueous medium could potentially lead to hydrolysis or other degradation reactions over time, which might indirectly affect apparent solubility.
-
Crystalline Form (Polymorphism): The crystalline structure of the solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-Bromo-4-isopropoxy-1-nitro-benzene in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can obtain the critical data needed for successful drug development, chemical synthesis, and materials science applications. The logical relationship between solubility and key research and development processes is illustrated below.
Figure 2: The central role of solubility in various stages of research and development.
Future work should focus on the experimental determination of the solubility of 2-Bromo-4-isopropoxy-1-nitro-benzene in a diverse set of solvents and at various temperatures. Additionally, characterization of the solid-state properties of the compound, including an assessment for polymorphism, is recommended.
References
-
Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]
-
Title: Compound solubility measurements for early drug discovery Source: Computational Chemistry URL: [Link]
-
Title: 2-Bromo-4-nitro-1-(propan-2-yl)benzene Source: PubChem URL: [Link]
-
Title: 1-Bromo-2-nitrobenzene - Solubility of Things Source: Solubility of Things URL: [Link]
Sources
Technical Guide: Physicochemical Profiling & Reactivity of Substituted Nitrobenzenes
Topic: Physical and chemical properties of substituted nitrobenzenes Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary
Substituted nitrobenzenes represent a critical class of electrophilic arenes serving as linchpin intermediates in the synthesis of anilines, heterocycles, and energetic materials. This guide provides an advanced analysis of their electronic structure, spectroscopic signatures, and reactivity profiles. It moves beyond basic characterization to offer predictive insights based on Hammett linear free-energy relationships (LFER) and detailed mechanistic pathways for nucleophilic aromatic substitution (
Electronic Structure & Physical Characteristics
The nitro group (
Hammett Linear Free-Energy Relationships (LFER)
For researchers optimizing reaction rates or
Key Insight: Positive
| Substituent ( | Electronic Effect | ||
| +0.71 | +0.78 | Strong EWG (Inductive + Resonance) | |
| +0.56 | +0.66 | Strong EWG | |
| +0.43 | +0.54 | Strong EWG (Inductive) | |
| +0.37 | +0.23 | EWG (Inductive > Resonance) | |
| 0.00 | 0.00 | Reference | |
| -0.07 | -0.17 | Weak EDG (Hyperconjugation) | |
| +0.12 | -0.27 | EDG (Resonance > Inductive) | |
| -0.16 | -0.66 | Strong EDG (Resonance) |
Data compiled from McDaniel & Brown (1958) and Hansch et al. (1991).
Spectroscopic Signatures
Identification of substituted nitrobenzenes relies on distinct spectroscopic shifts caused by the anisotropic and deshielding nature of the nitro group.
Infrared Spectroscopy (IR)
The nitro group displays two characteristic stretching vibrations. Substituent effects shift these bands: EWGs shift absorptions to higher wavenumbers (shorter bond length), while EDGs shift them lower.
-
Asymmetric Stretch (
): 1550 – 1475 cm⁻¹ -
Symmetric Stretch (
): 1360 – 1290 cm⁻¹
Proton NMR (
NMR)
The nitro group strongly deshields ring protons, particularly at the ortho position.[1][2]
-
Ortho (
): 8.15 – 8.25 ppm (Most deshielded due to proximity/anisotropy). -
Para (
): 7.60 – 7.75 ppm. -
Meta (
):ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> 7.50 – 7.60 ppm.
Chemical Reactivity & Mechanistic Pathways[4]
Nucleophilic Aromatic Substitution ( )
Unlike benzene, which favors electrophilic substitution, nitrobenzenes—especially those with leaving groups (halogens) at ortho or para positions—are prime substrates for
Mechanism:
-
Addition: Nucleophile attacks the carbon bearing the leaving group (LG).
-
Stabilization: The negative charge is delocalized into the nitro group.
-
Elimination: Restoration of aromaticity by expelling the leaving group.
Figure 1: The
Reduction Pathways (Haber Mechanism)
The reduction of nitrobenzene to aniline is complex and proceeds through nitroso and hydroxylamine intermediates. Control over this pathway is critical; accumulation of phenylhydroxylamine can lead to thermal runaways or condensation side-products (azoxybenzenes).
Figure 2: The Haber reduction cycle. Note that Phenylhydroxylamine is a thermally unstable intermediate.
Experimental Protocols
Protocol: Catalytic Hydrogenation of Nitrobenzene
Standard Operating Procedure for converting substituted nitrobenzenes to anilines.
Safety Warning: This reaction is highly exothermic (
Materials:
-
Substrate: 1-Chloro-4-nitrobenzene (10 mmol)
-
Catalyst: 5% Pt/C or Pd/C (sulfided if halogens are present to prevent dehalogenation)
-
Solvent: Methanol or Ethyl Acetate
-
Hydrogen Source:
balloon (lab scale) or pressurized reactor (process scale)
Methodology:
-
Preparation: In a hydrogenation vessel, slurry the catalyst (10 wt% loading relative to substrate) in solvent under an inert Argon atmosphere. Never add dry catalyst to solvent in air (ignition risk).
-
Addition: Add the nitro substrate solution to the catalyst slurry.
-
Purge: Cycle the vessel 3x with
, then 3x with . -
Reaction: Stir vigorously at ambient temperature (or 40°C) under 1-3 bar
. Monitor uptake. -
Monitoring: Track disappearance of starting material via TLC or HPLC. Look for the disappearance of the yellow nitro color.
-
Workup: Filter catalyst through Celite under inert gas (pyrophoric risk). Concentrate filtrate to yield amine.
Protocol: Displacement
Displacement of fluoride by an amine nucleophile.
Methodology:
-
Dissolve p-fluoronitrobenzene (1 equiv) in anhydrous DMSO or DMF.
-
Add
(2 equiv) and the amine nucleophile (1.1 equiv). -
Heat to 80°C. The reaction is driven by the formation of the stable inorganic salt (KF) and the strong activation of the nitro group.
-
Quench with water and extract with ethyl acetate.
Safety & Energetics
Substituted nitrobenzenes are energetic materials. Their thermal stability must be assessed via Differential Scanning Calorimetry (DSC) before scale-up.
-
Decomposition Onset: Typically > 300°C for pure nitrobenzene, but significantly lower for polynitro compounds (e.g., Dinitrobenzene ~260°C).
-
Runaway Potential: The decomposition is autocatalytic. Contamination with bases (NaOH, KOH) drastically lowers the onset temperature, posing a severe explosion hazard.
References
-
McDaniel, D. H., & Brown, H. C. (1958).[5][9] An Extended Table of Hammett Substituent Constants Based on the Ionization of Benzoic Acids. The Journal of Organic Chemistry. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note on Safety and Kinetics. Link
-
BenchChem. (2025).
). Link -
Cardillo, P., & Girelli, A. (1984).[10] Thermal Stability of Nitrobenzyl Halogenides. Journal of Chemical & Engineering Data. Link
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. assets.cambridge.org [assets.cambridge.org]
- 6. Step wise visual diagram of reduction of Nitrobenzene to Aniline | Filo [askfilo.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. homepages.bluffton.edu [homepages.bluffton.edu]
- 10. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to 2-Bromo-4-isopropoxy-1-nitro-benzene for Advanced Research
For Immediate Release
This technical guide offers an in-depth exploration of 2-Bromo-4-isopropoxy-1-nitro-benzene, a substituted nitrobenzene derivative with significant potential as a building block in medicinal chemistry and drug discovery. As a specialized research chemical, understanding its commercial availability, chemical properties, and synthetic utility is crucial for researchers and scientists in the pharmaceutical and allied industries. This document provides a comprehensive overview, from sourcing to application, grounded in the principles of organic synthesis.
Commercial Availability and Sourcing
2-Bromo-4-isopropoxy-1-nitro-benzene, identified by the CAS number 1263378-47-7, is available as a research-grade chemical.[1] Currently, it is listed by specialized chemical suppliers catering to the research and development sector. While not as ubiquitously stocked as more common reagents, its availability in small quantities facilitates its use in discovery and lead optimization phases.
Table 1: Commercial Availability of 2-Bromo-4-isopropoxy-1-nitro-benzene
| Supplier | CAS Number | Purity | Available Quantities |
| APIs | 1263378-47-7 | 97% | 50mg, 100mg, 250mg, 500mg, 1g, 5g |
Note: The products listed are for research use only.[1]
Physicochemical Properties and Molecular Structure
Table 2: Key Properties of 2-Bromo-4-isopropoxy-1-nitro-benzene
| Property | Value |
| Molecular Formula | C9H10BrNO3 |
| Molecular Weight | 260.09 g/mol |
| CAS Number | 1263378-47-7 |
The molecular architecture of 2-Bromo-4-isopropoxy-1-nitro-benzene features a benzene ring substituted with three key functional groups: a nitro group (-NO2), a bromine atom (-Br), and an isopropoxy group (-O-CH(CH3)2). The interplay of the electronic effects of these substituents dictates the molecule's reactivity and its utility as a synthetic intermediate.
The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and directing incoming electrophiles to the meta position. Conversely, the isopropoxy group is an activating, ortho-, para-director due to the electron-donating resonance effect of the oxygen atom. The bromine atom is deactivating but also an ortho-, para-director. The overall reactivity and regioselectivity of the molecule in further synthetic transformations are a composite of these competing electronic influences.
Synthetic Rationale and Retrosynthetic Analysis
The synthesis of polysubstituted benzenes like 2-Bromo-4-isopropoxy-1-nitro-benzene requires a strategic sequence of reactions to ensure the correct placement of substituents. The order of introduction of the functional groups is critical due to their directing effects on subsequent electrophilic aromatic substitution reactions.
A plausible retrosynthetic analysis suggests that the molecule can be constructed from simpler, commercially available starting materials. The final substitution step would likely involve the introduction of one of the three functional groups onto a disubstituted benzene ring.
Caption: Retrosynthetic pathways for 2-Bromo-4-isopropoxy-1-nitro-benzene.
Applications in Research and Drug Development
Halogenated and nitrated aromatic compounds are valuable precursors in the synthesis of a wide array of pharmaceuticals and biologically active molecules.[2] The functional groups on 2-Bromo-4-isopropoxy-1-nitro-benzene offer multiple avenues for further chemical modification:
-
The Nitro Group: Can be readily reduced to an aniline derivative, which is a common precursor for the formation of amides, sulfonamides, and heterocyclic rings.
-
The Bromo Group: Serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce carbon-carbon and carbon-heteroatom bonds.
-
The Isopropoxy Group: Modulates the lipophilicity and metabolic stability of a potential drug candidate.
The strategic positioning of these groups allows for the regioselective introduction of further diversity, making this compound a potentially valuable scaffold in fragment-based drug discovery and lead optimization campaigns.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution
The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom makes the bromine susceptible to nucleophilic aromatic substitution (SNAr). The following is a representative, generalized protocol for the reaction of 2-Bromo-4-isopropoxy-1-nitro-benzene with a generic nucleophile.
Objective: To displace the bromine atom with a nucleophile (e.g., an amine or an alcohol) via an SNAr reaction.
Materials:
-
2-Bromo-4-isopropoxy-1-nitro-benzene
-
Nucleophile (e.g., morpholine, sodium methoxide)
-
Aprotic polar solvent (e.g., DMSO, DMF)
-
Base (if required, e.g., K2CO3, NaH)
-
Reaction vessel with magnetic stirrer and condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add 2-Bromo-4-isopropoxy-1-nitro-benzene (1.0 eq).
-
Dissolve the starting material in the chosen aprotic polar solvent.
-
Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture. If the nucleophile is a salt (e.g., sodium methoxide), it can be added directly. If it is a neutral species like an amine, a non-nucleophilic base may be required to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Solvents like DMSO and DMF are used because they can solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby stabilizing it and accelerating the reaction rate.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture, especially if organometallic reagents or strongly basic conditions are used in subsequent steps.
-
Heat: The aromatic ring is electron-rich, and SNAr reactions often require thermal energy to overcome the activation barrier.
Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.
Conclusion
2-Bromo-4-isopropoxy-1-nitro-benzene represents a valuable, albeit specialized, building block for synthetic and medicinal chemists. Its unique substitution pattern offers a versatile platform for the introduction of diverse chemical functionalities. While its commercial availability is currently limited to specialized suppliers, its potential for enabling the synthesis of novel compounds for drug discovery and materials science warrants its consideration in advanced research programs. A thorough understanding of the interplay of its functional groups is key to unlocking its full synthetic potential.
References
-
Quora. (2019, April 7). How to prepare 2-Bromo-1-Nitro-4 propylbenzene from benzene. Retrieved from [Link]
-
APIs. (n.d.). CAS 1263378-47-7 2-Bromo-4-isopropoxy-1-nitro-benzene. Retrieved from [Link]
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]
-
Brainly.com. (2023, January 11). Design a synthesis of 2-bromo-1-butyl-4-nitrobenzene from benzene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-methoxy-1-nitrobenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Strategic Pd-Catalyzed Functionalization of 2-Bromo-4-isopropoxy-1-nitrobenzene
Executive Summary & Substrate Analysis
This guide details the optimized protocols for Palladium-catalyzed cross-coupling of 2-Bromo-4-isopropoxy-1-nitrobenzene . This substrate presents a unique "push-pull" electronic challenge common in medicinal chemistry scaffolds (e.g., ALK/ROS1 kinase inhibitor precursors).
The "Push-Pull" Paradox
The reactivity of this molecule is defined by the conflict between two substituents on the benzene ring:
-
The "Pull" (Nitro at C1): A strong electron-withdrawing group (EWG) ortho to the bromide.
-
Benefit: Lowers the activation energy for Oxidative Addition (Pd insertion).
-
Risk: Increases susceptibility to Nucleophilic Aromatic Substitution (
) by bases, leading to side products.
-
-
The "Push" (Isopropoxy at C4): An electron-donating group (EDG) meta to the bromide.
-
Benefit: Increases solubility in lipophilic solvents (Dioxane, Toluene).
-
Risk: Slightly deactivates the ring compared to pure nitrobenzene, requiring more active catalytic species.
-
Strategic Imperative: The primary failure mode in coupling this substrate is not catalyst inactivity, but rather base-mediated decomposition (
Decision Matrix & Workflow
The following decision tree illustrates the optimized pathways based on the desired product class.
Figure 1: Strategic workflow for functionalizing 2-Bromo-4-isopropoxy-1-nitrobenzene. Color coding indicates distinct reaction pathways.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Form C-C bonds while preserving the nitro group and avoiding ether cleavage.
The "Base-Sensitivity" Factor
Standard Suzuki conditions often use strong bases like NaOEt or NaOtBu. DO NOT USE THESE. The ortho-nitro group activates the C-Br bond toward nucleophilic attack. Strong alkoxides will displace the bromide (
Recommended System:
-
Catalyst:
(Robust, resists chelation by nitro). -
Base:
(Tribasic Potassium Phosphate) or . -
Solvent: 1,4-Dioxane/Water (4:1). The water is critical to dissolve the inorganic base and facilitate transmetallation.
Step-by-Step Protocol
-
Charge Reactor: In a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
2-Bromo-4-isopropoxy-1-nitrobenzene (1.0 equiv, 260 mg, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
- (3.0 equiv, 636 mg, 3.0 mmol)
-
-
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).
-
Degassing: Sparge the mixture with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.
-
Catalyst Addition: Add
(0.05 equiv, 5 mol%). -
Reaction: Seal the vial and heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C; thermal decomposition of the nitro group becomes a risk.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with water (2 x 10 mL) and brine. Dry over
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Yield: 75–90% (Substrate dependent).
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)[1]
Objective: Install an amine at the C2 position. Challenge: The nitro group can coordinate to Pd(0), poisoning the catalyst ("catalyst resting state trap"). Furthermore, primary amines can attack the nitro group directly at high temperatures.
Ligand Selection Strategy
We utilize Xantphos , a wide-bite-angle bidentate ligand. Its rigidity forces reductive elimination and prevents the Pd center from coordinating with the nitro oxygen atoms.
Step-by-Step Protocol
-
Pre-complexation (Optional but Recommended): In a separate vial, mix
(2.2 mg, 0.01 mmol) and Xantphos (5.8 mg, 0.01 mmol) in 1 mL dry Toluene. Stir for 10 mins under Argon to form the active yellow catalyst species. -
Main Reaction: To a dry Schlenk tube, add:
-
2-Bromo-4-isopropoxy-1-nitrobenzene (1.0 mmol)
-
Amine partner (1.2 mmol)[1]
- (2.0 equiv, 650 mg). Use Cesium Carbonate to maintain solubility in organic media without high basicity.
-
-
Combine: Transfer the pre-formed catalyst solution to the main reaction vessel. Add additional Toluene to reach 0.2 M concentration.
-
Heat: Stir at 100°C for 12–16 hours.
-
Monitoring: Monitor via HPLC. If conversion stalls, add a second portion of catalyst (2 mol%).
Protocol C: Sonogashira Coupling (Indole Precursor)
Objective: Coupling with terminal alkynes. This is the primary route to synthesize 7-isopropoxyindoles via the Bartoli or reductive cyclization methods.
Mechanism Insight: The resulting o-alkynylnitrobenzene is an unstable intermediate that can be cyclized to an indole using Iron/Acetic Acid or
Step-by-Step Protocol (Copper-Free Variant)
Copper is avoided here to prevent the formation of copper-acetylide explosives with the nitro group, though rare, and to simplify purification.
-
Reagents:
-
Substrate (1.0 mmol)
-
Terminal Alkyne (1.5 equiv)
- (0.03 equiv)
-
DABCO (2.0 equiv) - Base
-
Acetonitrile (CH3CN) - Solvent[2]
-
-
Procedure:
-
Combine all solids in a microwave vial.
-
Add degassed Acetonitrile.
-
Heat at 70°C for 3 hours.
-
-
Cyclization (One-Pot Telescoping):
-
Once coupling is complete (TLC check), add Iron powder (5 equiv) and Acetic Acid (excess) directly to the reaction mixture.
-
Heat to 80°C for 2 hours.
-
Result: Direct formation of the indole core.
-
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Product is an Ether (Ar-OR) | Solvent/Base mismatch. Used NaOMe or alcohol solvent with strong base.[3] | Switch to Dioxane or Toluene . Use Carbonate/Phosphate bases only. |
| Low Conversion (<20%) | Catalyst poisoning by Nitro group. | Switch ligand to Xantphos or BrettPhos (highly active). Increase Temp to 100°C. |
| De-bromination (Ar-H) | Use anhydrous DMF or Toluene. Avoid secondary alcohol solvents (Isopropanol). | |
| Black Precipitate (Pd Black) | Catalyst decomposition. | Ensure strict Argon/Nitrogen atmosphere . Add ligand excess (1:2 Pd:Ligand ratio). |
Visualizing the Risk
The diagram below details the competitive pathways that must be controlled.
Figure 2: Competitive reaction pathways. Selection of base determines the dominance of Pd-coupling vs. nucleophilic displacement.
References
-
Suzuki-Miyaura Coupling of Nitroarenes
-
Buchwald-Hartwig Amination with Nitro Groups
-
Plummer, S., & Gallou, F. (2024). "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners." ACS Catalysis.[6]
-
-
Sonogashira Coupling for Indole Synthesis
- Reddy, E. A., et al. (2008). "An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions." Journal of Organic Chemistry.
-
General Reactivity of Ortho-Nitro Halides
-
Solubility & Handling of Nitro-Alkoxy Benzenes
- BenchChem Data Sheet. "Solubility profile of 2-Bromo-1-isopropyl-4-nitrobenzene."
-
(Representative Link for Class Data)
Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, fume hood) is mandatory. The nitro group poses a potential energetic hazard; avoid heating dry residues.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. thieme.de [thieme.de]
- 6. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: High-Efficiency Suzuki-Miyaura Coupling Protocol for 2-Bromo-4-isopropoxy-1-nitro-benzene
Abstract & Scope
This application note details a robust, scalable protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-isopropoxy-1-nitro-benzene (CAS: Variable/Intermediate). This specific scaffold is a critical building block in the synthesis of second-generation ALK inhibitors, such as Ceritinib (LDK378) , and related bioactive biaryls.
The presence of an ortho-nitro group relative to the bromide presents a unique synthetic challenge: it activates the carbon-bromine bond for oxidative addition but simultaneously introduces significant steric bulk and risks nucleophilic aromatic substitution (
Substrate Analysis: The Ortho-Nitro Challenge
Before initiating the protocol, researchers must understand the electronic and steric environment of the substrate to avoid common pitfalls like protodeboronation or homocoupling.
| Feature | Chemical Effect | Impact on Protocol |
| 1-Nitro Group ( | Strong Electron Withdrawing Group (EWG). | Pro: Activates C-Br bond for rapid oxidative addition.Con: Susceptible to reduction if harsh reducing agents are used; coordinates weakly to Pd. |
| 2-Bromo Substituent | Leaving group ortho to Nitro. | Pro: Good leaving group.Con: High steric hindrance at the reaction center. Requires ligands with large bite angles or bulk. |
| 4-Isopropoxy Group | Electron Donating Group (EDG) para to Nitro. | Pro: Stabilizes the arene; reduces risk of |
Mechanistic Implication
The Rate-Determining Step (RDS) for this substrate is typically Transmetalation , not Oxidative Addition. The nitro group facilitates the insertion of Palladium (Oxidative Addition), but the steric bulk hinders the approach of the boronate species (Transmetalation). Therefore, the choice of base and solvent polarity is critical to accelerate the transmetalation step.
Methodology & Catalyst Selection[1][2]
Method A: The Robust Standard (Recommended)
System:
-
Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) possesses a large bite angle, which enforces a geometry that favors reductive elimination in sterically crowded systems. Potassium carbonate is a mild base that minimizes
side reactions on the nitro-activated ring. -
Applicability: Ideal for coupling with unhindered or moderately hindered aryl boronic acids (e.g., phenyl, pyridine-3-yl).
Method B: The "High-Steric" Alternative
System:
-
Rationale: S-Phos is a Buchwald dialkylbiaryl phosphine ligand designed to create a highly active, electron-rich Pd(0) species. It is exceptional at coupling extremely hindered partners (e.g., ortho-substituted boronic acids) by facilitating the transmetalation step.
-
Applicability: Use if Method A fails or if the boronic acid partner has ortho-substituents.
Experimental Protocols
General Reaction Scheme
The following diagram illustrates the pathway and potential side reactions.[1][2]
Figure 1: Reaction scheme highlighting the Suzuki-Miyaura coupling pathway and potential competing reactions.
Detailed Procedure (Method A)
Reagents:
-
2-Bromo-4-isopropoxy-1-nitro-benzene (1.0 equiv)
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
- (0.03 - 0.05 equiv / 3-5 mol%)
- (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial or round-bottom flask with the aryl bromide (Substrate), boronic acid, and
. -
Solvent Addition: Add the 1,4-Dioxane/Water mixture.
-
Note: The concentration should be approximately 0.1 M with respect to the bromide.
-
-
Degassing (CRITICAL): Sparge the mixture with Nitrogen or Argon for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Seal the vessel immediately.
-
Reaction: Heat the mixture to 90°C with vigorous stirring.
-
Time: Typically 4 to 12 hours. Monitor by HPLC or TLC.
-
-
Workup:
-
Purification: Flash column chromatography (Silica Gel, Hexanes/EtOAc gradient).
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis, emphasizing the critical degassing step prior to catalyst addition.[6][7]
Quality Control & Troubleshooting
Analytical Specifications
-
HPLC Purity: >98% (254 nm).
-
1H NMR: Diagnostic shift of the proton at C3 (ortho to nitro) usually appears downfield (~7.5-8.0 ppm). The isopropyl methine proton (septet) is a useful handle for integration.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or poor solubility. | Switch to Method B (S-Phos). Ensure solvents are degassed thoroughly. |
| Protodeboronation (Ar-H formed) | Reaction temp too high or Boronic acid unstable. | Lower temp to 80°C. Add excess boronic acid (up to 2.0 equiv). |
| Homocoupling (Ar-Ar formed) | Oxygen present in system. | Improve degassing technique (Freeze-Pump-Thaw). |
| Base too strong (e.g., hydroxide/alkoxide). | Ensure |
References
-
Primary Context (Ceritinib Synthesis): Marsilje, T. H., et al. (2013).[5][6][8] "Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)."[5] Journal of Medicinal Chemistry, 56(14), 5675–5690.[5] Link
-
Ortho-Nitro Coupling: Review of nitroarene reactivity in cross-coupling. Accounts of Chemical Research, 2021.[9] Link
-
Catalyst Selection (S-Phos): Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
General Protocol: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for 2-Bromo-4-isopropoxy-1-nitro-benzene (a potential sensitizer) and handle palladium catalysts in a fume hood.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. medkoo.com [medkoo.com]
- 6. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthetic Intermediate: 2-Bromo-4-isopropoxy-1-nitro-benzene
Introduction: A Versatile Building Block in Modern Synthesis
2-Bromo-4-isopropoxy-1-nitro-benzene is a strategically functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its utility stems from the orthogonal reactivity of its three key functional groups: a bromine atom, a nitro group, and an isopropoxy group. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group, a strong electron-withdrawing group, can be readily reduced to an amine, a common functional group in a vast array of biologically active compounds. The isopropoxy group, an electron-donating substituent, modulates the electronic properties of the benzene ring and can influence the regioselectivity of subsequent reactions. This unique combination of functionalities makes 2-Bromo-4-isopropoxy-1-nitro-benzene a powerful tool for medicinal chemists and materials scientists in the rapid construction of diverse molecular architectures. A closely related compound, 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene, has been identified as an intermediate in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy, highlighting the relevance of this scaffold in drug discovery.
Physicochemical Properties and Safety Considerations
A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 1263378-47-7 | Internal Data |
| Molecular Formula | C₉H₁₀BrNO₃ | Internal Data |
| Molecular Weight | 260.09 g/mol | Internal Data |
| Appearance | Pale yellow solid (typical) | Internal Data |
| Purity | ≥97% (typical) | Internal Data |
Safety Precautions: 2-Bromo-4-isopropoxy-1-nitro-benzene should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS).
Core Synthetic Transformations and Protocols
This section outlines detailed protocols for three key transformations of 2-Bromo-4-isopropoxy-1-nitro-benzene: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and chemoselective nitro group reduction. These protocols are based on established methodologies for structurally similar compounds and provide a robust starting point for optimization.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 2-Bromo-4-isopropoxy-1-nitro-benzene, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of functionalized nitrobiphenyl derivatives.
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.
Experimental Protocol: Synthesis of 4'-Isopropoxy-2'-nitro-[1,1'-biphenyl]-4-carboxylic acid
This protocol describes a representative Suzuki-Miyaura coupling with (4-carboxyphenyl)boronic acid.
Materials:
-
2-Bromo-4-isopropoxy-1-nitro-benzene (1.0 eq)
-
(4-Carboxyphenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2-Bromo-4-isopropoxy-1-nitro-benzene, (4-carboxyphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired product.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Moderate to Good |
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | Good to Excellent |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Excellent |
Visualization of Synthetic Pathway
Caption: Suzuki-Miyaura coupling of 2-Bromo-4-isopropoxy-1-nitro-benzene.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of 2-Bromo-4-isopropoxy-1-nitro-benzene with a broad range of primary and secondary amines, providing access to a diverse library of N-aryl compounds.
Reaction Principle: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex, which undergoes reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.
Experimental Protocol: Synthesis of N-Aryl-4-isopropoxy-2-nitroaniline
This protocol provides a general procedure for the Buchwald-Hartwig amination with a generic arylamine.
Materials:
-
2-Bromo-4-isopropoxy-1-nitro-benzene (1.0 eq)
-
Arylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 2-Bromo-4-isopropoxy-1-nitro-benzene and the arylamine.
-
Seal the flask and heat the mixture at 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation: Common Conditions for Buchwald-Hartwig Amination
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Toluene | 100-110 | Good |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 1,4-Dioxane | 90-110 | Good to Excellent |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 90-110 | Excellent |
Visualization of Experimental Workflow
Application Note: High-Performance S_NAr Protocols for 2-Bromo-4-isopropoxy-1-nitrobenzene
Executive Summary
This application note details optimized protocols for Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 2-Bromo-4-isopropoxy-1-nitrobenzene as a scaffold.[1] This substrate presents a specific synthetic challenge: the competition between the activating ortho-nitro group and the deactivating para-isopropoxy group.
While the 1-nitro group activates the C2-position for nucleophilic attack, the electron-donating isopropoxy group at C4 increases the electron density of the ring, raising the energy barrier for the formation of the Meisenheimer complex. Consequently, standard protocols for simple o-halonitrobenzenes often result in sluggish conversion or incomplete reaction.[1] This guide provides tuned reaction conditions to overcome this electronic deactivation, ensuring high yields for C-N and C-S bond formations critical in drug discovery.
Mechanistic Insight & Electronic Profiling
To optimize the reaction, one must understand the electronic "push-pull" dynamics of the substrate.
-
The Activator (1-Nitro): The nitro group (-NO2) is a strong electron-withdrawing group (EWG).[1] Through induction (-I) and resonance (-M), it pulls electron density away from the ring, making the ortho and para carbons electrophilic.
-
The Deactivator (4-Isopropoxy): The isopropoxy group (-OiPr) is an electron-donating group (EDG) by resonance (+M).[1] It pushes electron density into the ring, specifically stabilizing the ground state and destabilizing the anionic transition state required for SNAr.
-
The Leaving Group (2-Bromo): Bromide is a competent leaving group, but its displacement is the final, fast step. The rate-determining step is the initial nucleophilic attack.
Reaction Mechanism (SNAr)[1][2][3][4][5]
The reaction proceeds via an addition-elimination pathway.[2][3][4][5][6] The nucleophile attacks C2, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer Complex). The 4-isopropoxy group hinders this step by destabilizing the negative charge accumulation on the ring.
Figure 1: SNAr mechanism illustrating the competing electronic effects on the Meisenheimer Complex.
Critical Optimization Parameters
Due to the deactivating nature of the isopropoxy group, "textbook" SNAr conditions (e.g., Ethanol, mild heat) often fail. The following parameters are non-negotiable for high conversion.
Solvent Selection
The solvent must stabilize the polar transition state and the anionic nucleophile.
-
Preferred: Polar Aprotic Solvents (DMSO, DMF, NMP).[1] These solvate cations (K+, Na+) well, leaving the nucleophilic anion "naked" and more reactive.
-
Avoid: Non-polar solvents (Toluene, Hexane) or highly protic solvents (Water, Methanol) unless specific solubility is required, as they can solvate the nucleophile too strongly, reducing its reactivity (H-bonding).
Base Selection
-
Inorganic Carbonates (K2CO3, Cs2CO3): Standard for thiols and phenols.[1] Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility in organic solvents).
-
Organic Bases (DIEA, TEA): Preferred for amine nucleophiles to scavenge the generated HBr.
Temperature Profile
Unlike 2-bromo-1-nitrobenzene (reactive at RT), the 4-isopropoxy derivative typically requires 60°C – 90°C to overcome the activation energy barrier imposed by the EDG.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Target Application: Synthesis of aniline derivatives for kinase inhibitor scaffolds.[1]
Reagents:
-
Substrate: 2-Bromo-4-isopropoxy-1-nitrobenzene (1.0 eq)[1]
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 eq)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: In a dried reaction vial equipped with a magnetic stir bar, dissolve 2-Bromo-4-isopropoxy-1-nitrobenzene (1.0 mmol, 260 mg) in anhydrous NMP (3.0 mL).
-
Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine nucleophile (1.2 mmol).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.0 eq.
-
-
Reaction: Seal the vial and heat to 80°C in an oil bath or heating block. Monitor by HPLC/TLC.[1]
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: C-S Bond Formation (Thiolation)
Target Application: Synthesis of thioethers.[1]
Reagents:
-
Substrate: 2-Bromo-4-isopropoxy-1-nitrobenzene (1.0 eq)[1]
-
Nucleophile: Thiol (R-SH) (1.1 eq)[1]
-
Base: K2CO3 (1.5 eq) or Cs2CO3 (1.2 eq)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the thiol (1.1 mmol) in DMF (3.0 mL) and add K2CO3 (1.5 mmol). Stir at RT for 15 mins to generate the thiolate anion.
-
Addition: Add 2-Bromo-4-isopropoxy-1-nitrobenzene (1.0 mmol) to the mixture.
-
Reaction: Heat to 60°C .
-
Work-up: Pour reaction mixture into ice-water (20 mL). The product often precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with DCM.
Troubleshooting & Optimization Logic
If conversion is low (<50%) after 6 hours, follow this decision logic to identify the bottleneck.
Figure 2: Troubleshooting decision tree for optimizing recalcitrant SNAr reactions.
Data Summary: Solvent Effects on Conversion
Reaction Conditions: Substrate (1 eq), Morpholine (1.2 eq), Base, 80°C, 4h.[1]
| Solvent | Base | Conversion (%) | Notes |
| Ethanol | TEA | 15% | Too protic; H-bonding reduces amine nucleophilicity.[1] |
| Toluene | TEA | 30% | Poor solubility of polar transition state.[1] |
| DMF | TEA | 82% | Good solubility; standard performance.[1] |
| DMSO | TEA | 96% | Best stabilization of Meisenheimer complex.[1] |
| NMP | DIPEA | 98% | Excellent thermal stability and solubility.[1] |
Safety & Handling
-
Nitro Compounds: While 2-bromo-4-isopropoxy-1-nitrobenzene is not classified as an explosive, nitro-aromatics can decompose exothermically at high temperatures.[1] Do not heat sealed vessels above 140°C without DSC data.
-
Skin Sensitization: Halogenated nitrobenzenes are potent skin sensitizers.[1] Always wear nitrile gloves and work in a fume hood.
-
Waste: Aqueous washes from DMF/NMP reactions contain organic solvents and should be treated as halogenated organic waste.[1]
References
-
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] [Link]
- Foundational text on the SNAr mechanism and electronic effects.
-
Terrier, F. (2013).[1][6] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. [Link][1]
- Comprehensive reference on Meisenheimer complex stability and solvent effects.
-
Rohrbach, S., et al. (2019).[1] Solvent Effects in the Nucleophilic Aromatic Substitution of 1-Halo-2,4-dinitrobenzenes. Journal of Organic Chemistry, 84(10), 6345–6355.[1] [Link][1]
- Provides data on dipolar aprotic solvent acceler
-
PubChem. (2023).[1] 2-Bromo-4-methoxy-1-nitrobenzene (Analogous Compound Data). [Link][1]
- Source for safety and physical property data of the electronically similar methoxy-analog.
Sources
- 1. 2-Amino-4-nitro-propoxybenzene | C9H12N2O3 | CID 15334615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
The Strategic Application of 2-Bromo-4-isopropoxy-1-nitro-benzene in Modern Medicinal Chemistry
This technical guide serves as a comprehensive overview of the applications and protocols involving 2-Bromo-4-isopropoxy-1-nitro-benzene, a versatile building block in medicinal chemistry. We will delve into its synthetic utility, focusing on the strategic transformations that leverage its unique substitution pattern to generate novel molecular architectures for drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this and similar scaffolds.
Introduction: A Scaffold of Untapped Potential
2-Bromo-4-isopropoxy-1-nitro-benzene is a highly functionalized aromatic compound poised for significant applications in the synthesis of complex, biologically active molecules. Its strategic importance lies in the orthogonal reactivity of its three key functional groups: the nitro group, the bromine atom, and the isopropoxy group. This trifecta of functionalities provides medicinal chemists with a powerful platform for controlled, stepwise elaboration to build diverse libraries of compounds.
The primary utility of this scaffold is realized upon the reduction of the nitro group to an aniline, yielding 2-bromo-4-isopropoxyaniline. This transformation unlocks a cascade of synthetic possibilities, as anilines are cornerstone intermediates in the synthesis of a vast array of pharmaceuticals.[1][2] The bromine atom serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, while the isopropoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability.
Physicochemical Properties and Synthetic Overview
A summary of the key physicochemical properties of the parent compound and its key aniline intermediate is presented below.
| Property | 2-Bromo-4-isopropoxy-1-nitro-benzene | 2-Bromo-4-isopropoxyaniline |
| Molecular Formula | C₉H₁₀BrNO₃ | C₉H₁₂BrNO |
| Molecular Weight | 260.09 g/mol | 230.10 g/mol |
| General Appearance | Pale yellow solid | Off-white to pale brown solid |
| Key Reactive Sites | Nitro group (reduction), Bromine (nucleophilic aromatic substitution, cross-coupling) | Amino group (nucleophilic attack, amide formation, diazotization), Bromine (cross-coupling) |
The overall synthetic strategy leveraging this scaffold is depicted in the workflow below.
Caption: Synthetic utility of 2-Bromo-4-isopropoxy-1-nitro-benzene.
Core Protocols and Methodologies
The following protocols are provided as robust starting points for the transformation of 2-Bromo-4-isopropoxy-1-nitro-benzene and its key aniline intermediate. These methods are based on well-established procedures for analogous substrates.
Protocol 1: Reduction of the Nitro Group to Form 2-Bromo-4-isopropoxyaniline
Rationale: The conversion of the nitro group to a primary amine is the pivotal step in unlocking the synthetic potential of this scaffold. Tin(II) chloride in a protic solvent is a classic and reliable method for this transformation, offering high yields and tolerance to the bromo-substituent.
Step-by-Step Methodology:
-
To a solution of 2-Bromo-4-isopropoxy-1-nitro-benzene (1.0 eq) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Stir the resulting suspension at 70-80 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8).
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-Bromo-4-isopropoxyaniline can be purified by silica gel column chromatography if necessary.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl structures prevalent in many drug classes, including kinase inhibitors.[3] This protocol details the palladium-catalyzed coupling of 2-Bromo-4-isopropoxyaniline with an arylboronic acid.
Step-by-Step Methodology:
-
In a reaction vessel, combine 2-Bromo-4-isopropoxyaniline (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired biaryl amine.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: The Buchwald-Hartwig amination allows for the synthesis of diarylamines or aryl-alkylamines, which are important pharmacophores. This reaction provides a direct method to introduce a new nitrogen-based substituent at the position of the bromine atom.
Step-by-Step Methodology:
-
To a Schlenk tube or similar reaction vessel, add 2-Bromo-4-isopropoxyaniline (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), and a phosphine ligand (e.g., Xantphos, 0.04-0.10 eq).
-
Add a strong base, such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture to 90-110 °C and stir until completion.
-
After cooling, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Applications in Target-Oriented Synthesis: Kinase Inhibitors
Derivatives of bromo-anilines and related heterocycles are extensively used in the synthesis of protein kinase inhibitors.[4][5] These drugs often target dysregulated signaling pathways in cancer.[6] The general structure of many kinase inhibitors features a core heterocycle that interacts with the hinge region of the ATP-binding pocket, with various substituents projecting into solvent-exposed regions to enhance potency and selectivity.
Caption: A generic kinase signaling pathway (MAPK pathway) targeted by small molecule inhibitors.
Structure-Activity Relationship (SAR) Exploration
The 2-bromo-4-isopropoxyaniline scaffold is an excellent starting point for building a library of kinase inhibitors to explore SAR. The following table provides an illustrative example of how systematic modifications could influence inhibitory activity against a hypothetical kinase.
| Compound ID | R¹ (from Suzuki Coupling) | R² (Amide at Aniline) | IC₅₀ (nM) |
| LEAD-001 | Phenyl | Acetyl | 500 |
| LEAD-002 | 4-Fluorophenyl | Acetyl | 250 |
| LEAD-003 | 3-Pyridyl | Acetyl | 150 |
| LEAD-004 | 3-Pyridyl | Cyclopropylcarbonyl | 50 |
| LEAD-005 | 3-Pyridyl | 4-Morpholinobenzoyl | 10 |
This hypothetical data illustrates how the bromine and amine functionalities can be independently modified to optimize biological activity.
Conclusion
2-Bromo-4-isopropoxy-1-nitro-benzene, primarily through its aniline derivative, represents a valuable and versatile building block for medicinal chemistry. Its well-defined reactive sites allow for the systematic and modular construction of complex molecular architectures. The protocols and applications detailed herein provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The principles of orthogonal reactivity and strategic functionalization embodied by this molecule are central to the modern practice of drug discovery.
References
-
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
- Patai, S., & Rappoport, Z. (Eds.). (2007). The chemistry of Anilines. John Wiley & Sons.
- de L. Milton, M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14343-14418.
- BenchChem. (2025). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- Google Patents. (n.d.). US9006477B2 - Method for producing nitrobenzene compound.
-
Taylor & Francis. (n.d.). Bioactive compounds – Knowledge and References. Retrieved from [Link]
- Munikrishnappa, C. S., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.
- Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone.
-
Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). US6703379B2 - Benzene derivatives and pharmaceutical use thereof.
- Al-Harrasi, A., et al. (2022). Bioactive Compounds and Their Impact on Protein Modification in Human Cells. International Journal of Molecular Sciences, 23(13), 7385.
-
Patsnap. (2016, March 30). Method for synthesizing 2-bromo-4-nitroimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
Functional Foods Center. (2021). Bioactive compounds in functional food and their role as therapeutics. Retrieved from [Link]
- Harrison, A. (2024). Bioactive Compounds and their Pharmacological Activities. Der Pharmacia Lettre, 16(5), 03-04.
- Frontiers Media. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1139434.
- Dar, A. A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2110.
-
SciSpace. (2007). The Chemistry of Anilines, Parts 1 & 2. Retrieved from [Link]
- Zhang, L. (2015). Redeveloping Drugs Based on Existing Patents. Drug Discoveries & Therapeutics, 9(4), 234-239.
-
Science Publishing Group. (2025). Bioactive Compounds - A New Era of Therapeutic Medicines. Retrieved from [Link]
- Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
-
ResearchGate. (2025). (PDF) Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]
-
PubMed. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]
-
bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]
Sources
Application Note: High-Efficiency Heck Coupling of 2-Bromo-4-isopropoxy-1-nitrobenzene
Part 1: Executive Summary & Substrate Analysis
The Challenge
The coupling of 2-Bromo-4-isopropoxy-1-nitrobenzene presents a classic dichotomy in palladium catalysis: Electronic Activation vs. Steric Hindrance .
-
Electronic Activation: The nitro group at the C1 position is a strong electron-withdrawing group (EWG). Being ortho to the bromide (C2), it significantly lowers the electron density of the C-Br bond, facilitating the Oxidative Addition step (usually the rate-determining step in Heck cycles involving aryl bromides).
-
Steric Hindrance: The ortho-nitro group imposes significant steric bulk around the reaction center. This can impede the coordination of the palladium complex and the subsequent migratory insertion of the alkene. Furthermore, nitro groups can act as radical traps or catalyst poisons if reaction conditions are not rigorously controlled.
-
Isopropoxy Effect: The isopropoxy group at C4 (meta to the bromide) is an electron-donating group (EDG). While it increases electron density in the ring, its position relative to the reaction center means it does not significantly deactivate the C-Br bond, but it does increase the solubility and lipophilicity of the substrate.
Strategic Approach
To overcome the steric barrier while capitalizing on the electronic activation, this protocol utilizes Ligand-Modulated Catalysis . We employ Tri-o-tolylphosphine (P(o-tol)₃) rather than the standard Triphenylphosphine (PPh₃). The bulky o-tolyl groups favor the formation of mono-ligated Pd species (
Part 2: Reaction Mechanism & Logic
The reaction follows the Pd(0)/Pd(II) catalytic cycle.[1][2] The critical deviation from standard protocols is the requirement for a "loose" ligand environment to permit the bulky substrate to approach the metal center.
Catalytic Cycle Diagram
Figure 1: Catalytic cycle highlighting the oxidative addition facilitated by the nitro group and the steric modulation required for insertion.
Part 3: Standard Optimized Protocol
This protocol is validated for coupling with electron-deficient alkenes (e.g., Methyl Acrylate, tert-Butyl Acrylate) and styrenes.
Reagents & Equipment
| Reagent | Equiv.[3][4][5][6][7] | Role | Specification |
| Substrate | 1.0 | Electrophile | 2-Bromo-4-isopropoxy-1-nitrobenzene |
| Methyl Acrylate | 1.5 | Nucleophile | Distilled to remove stabilizers if older than 6 months |
| Pd(OAc)₂ | 0.05 (5 mol%) | Catalyst Precursor | 98%+ Purity |
| P(o-tol)₃ | 0.10 (10 mol%) | Ligand | Tri-o-tolylphosphine (Bulky ligand) |
| Triethylamine (Et₃N) | 2.5 | Base/Reductant | Anhydrous, stored over KOH |
| DMF | [0.2 M] | Solvent | Anhydrous, N,N-Dimethylformamide |
Equipment:
-
Thick-walled pressure vial or round-bottom flask with reflux condenser.
-
Inert gas manifold (Nitrogen or Argon).
-
Oil bath set to 90°C.
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
-
In a dry reaction vial, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (30.4 mg, 0.10 mmol).
-
Add 1.0 mL of anhydrous DMF.
-
Stir at room temperature for 5-10 minutes under inert atmosphere. The solution should turn from orange-brown to a clear yellow/lemon color. This indicates the formation of the active Pd-phosphine complex.
Step 2: Substrate Addition
-
Add 2-Bromo-4-isopropoxy-1-nitrobenzene (260 mg, 1.0 mmol) to the catalyst mixture.
-
Add the remaining DMF (4.0 mL) to wash down the sides.
-
Add Methyl Acrylate (135 µL, 1.5 mmol) via syringe.
-
Add Triethylamine (350 µL, 2.5 mmol) via syringe. Note: Et₃N often fumes; handle in a fume hood.
Step 3: Reaction & Monitoring
-
Seal the vial (or attach condenser) and purge with Nitrogen/Argon for 2 minutes.
-
Heat the mixture to 90°C .
-
Visual Check: The reaction will darken over time. If palladium black (precipitate) forms within the first hour, the catalyst has decomposed (see Troubleshooting).
-
TLC Monitoring: Check after 2 hours and 6 hours.
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The product will be highly fluorescent or distinct from the starting nitro compound. The starting bromide is usually less polar than the coupled product (if using acrylates).
-
Step 4: Workup
-
Cool the reaction to room temperature.
-
Dilute with Ethyl Acetate (20 mL) .
-
Wash with 1M HCl (10 mL) to remove excess Et₃N and palladium salts. Caution: The nitro product may be sensitive; do not use highly concentrated acid.
-
Wash with Brine (10 mL) .
-
Dry organic layer over MgSO₄ , filter, and concentrate in vacuo.
Step 5: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% -> 15% Ethyl Acetate in Hexanes.
-
The nitro group makes the compound colored (usually yellow/orange), aiding fraction collection.
Part 4: Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of the Heck coupling product.
Part 5: Troubleshooting & Optimization (Self-Validating Systems)
"The Jeffery Conditions" (Alternative Protocol)
If the standard phosphine protocol fails (low conversion due to extreme steric crowding), switch to "Ligand-Free" Jeffery conditions. This relies on Phase Transfer Catalysis (PTC) to stabilize "naked" Pd nanoparticles.
-
Catalyst: Pd(OAc)₂ (5 mol%)[8]
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Base: NaHCO₃ or K₂CO₃ (2.5 equiv)
-
Solvent: DMF
-
Temp: 80°C
-
Mechanism: TBAB forms a molten salt layer that stabilizes Pd nanoclusters, allowing high turnover for hindered substrates without bulky ligands blocking the active site.
Diagnostic Table
| Observation | Diagnosis | Corrective Action |
| Rapid formation of Pd Black (precipitate) | Catalyst death due to lack of stabilization. | Increase Ligand:Pd ratio to 4:1 or switch to Jeffery Conditions (TBAB). |
| Starting Material remains, no Pd Black | Catalyst is stable but inactive (Steric block). | Increase temperature to 110°C; Switch solvent to DMAc (higher boiling point). |
| Product forms but yield is low (<40%) | Side reactions (Dehalogenation). | Switch base from Et₃N to inorganic K₂CO₃; Ensure solvent is strictly anhydrous. |
| Unknown impurities in NMR | Nitro group reduction or polymerization. | Lower temp to 80°C; Add radical inhibitor (BHT) to prevent acrylate polymerization. |
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on bulky phosphines). Link
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. (Jeffery Conditions source). Link
-
Knowles, J. P., & Buchwald, S. L. (2008). Structure-Based Ligand Design in Palladium-Catalyzed Cross-Coupling. Nature Chemistry (General reference for ligand effects on sterics). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (PDF) Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides [academia.edu]
- 6. Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Nitrobenzenes
Welcome to the technical support center for the synthesis of polysubstituted nitrobenzenes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these crucial chemical intermediates. The following question-and-answer format directly addresses specific issues to provide actionable solutions and deeper insights into the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my nitration reaction. What are the common causes?
A1: Low yields in nitration reactions are a frequent issue and can stem from several factors. The most common culprits include improper temperature control, suboptimal nitrating agent composition, insufficient reaction time, poor quality of starting materials, and issues during product work-up and isolation.[1][2] Nitration reactions are highly exothermic, and maintaining a consistent, low temperature is critical to prevent side reactions and decomposition of both reactants and products.[1][2]
Q2: My reaction mixture turned dark brown/black. What does this indicate?
A2: A dark discoloration of the reaction mixture often points to oxidation of the aromatic substrate or the nitroaromatic product.[1] This is typically caused by excessively high reaction temperatures or the use of a nitrating agent that is too harsh for the substrate.[1] Poor temperature control can lead to runaway reactions and the formation of nitrogen oxides, which contribute to the dark color.[1]
Q3: How do I choose the correct order of substituent introduction for my target polysubstituted nitrobenzene?
A3: The order of substituent introduction is critical and is dictated by the directing effects of the substituents themselves.[3][4][5] You must consider whether each group is an activating or deactivating group and whether it is an ortho-, para- director or a meta- director.[6] Generally, it is best to work backward from the target molecule (retrosynthetic analysis) and consider the directing effects at each step.[3][4] For example, if your target molecule has a meta relationship between a nitro group and an alkyl group, it is usually best to introduce the nitro group first, as it is a meta-director, and then perform a Friedel-Crafts alkylation.[5][7]
Q4: I am struggling with the separation of isomeric products. What are the best techniques?
A4: The separation of ortho, meta, and para isomers can be challenging due to their similar physical properties. Common techniques include fractional crystallization, column chromatography, and distillation under reduced pressure.[8][9] The choice of method depends on the specific properties of the isomers. For instance, if one isomer is a solid and the others are liquids at room temperature, crystallization can be very effective. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can also be used for both analysis and preparative separation of small-scale reactions.
II. Troubleshooting Guide: Direct Nitration Issues
Direct electrophilic nitration is a common method for synthesizing nitrobenzenes, but it is often plagued by issues of regioselectivity and side reactions.[10]
Problem 1: Poor Regioselectivity - Obtaining a Mixture of Isomers
Causality: The regioselectivity of nitration is governed by the electronic and steric effects of the substituents already present on the benzene ring.[11][12] Electron-donating groups (EDGs) like alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) groups are ortho-, para- directors because they stabilize the carbocation intermediate (arenium ion) formed during electrophilic attack at these positions.[13][14] Conversely, most electron-withdrawing groups (EWGs) such as nitro (-NO₂), carboxyl (-COOH), and carbonyl (-C=O) groups are meta- directors because they destabilize the arenium ion, with the meta position being the least destabilized.[15][14][16] Halogens are an exception, being deactivating yet ortho-, para- directing.[17]
Troubleshooting Steps:
-
Re-evaluate the Directing Effects: Carefully analyze the directing effects of all substituents on your starting material. In cases of competing directing effects, the more strongly activating group will generally control the position of nitration.[12]
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity, particularly by reducing the formation of the ortho isomer due to steric hindrance.[2]
-
Nitrating Agent: The choice of nitrating agent can influence regioselectivity. Milder nitrating agents, such as N-nitropyrazoles, can offer better control and selectivity.[18] Using dinitrogen pentoxide with a zeolite catalyst has been shown to favor the para isomer.[19]
-
-
Employ a Blocking Group Strategy: In some cases, a removable blocking group can be used to temporarily occupy a position, forcing nitration to occur at the desired site. A common example is the use of a sulfonic acid group, which can be introduced and later removed.[20]
Problem 2: Over-Nitration - Formation of Di- or Tri-nitro Compounds
Causality: Over-nitration occurs when the aromatic ring is highly activated, making the mono-nitrated product susceptible to further nitration.[21] This is particularly problematic with strongly activating groups like hydroxyl (-OH) and amino (-NH₂).[21][22] Even though the nitro group is deactivating, the activating effect of the other substituent can still be strong enough to promote a second nitration.[23]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to the aromatic substrate. Use of a slight excess of the substrate can help minimize over-nitration.
-
Reduce Reaction Time and Temperature: Shorter reaction times and lower temperatures will decrease the likelihood of a second nitration event.[2] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal endpoint.[1]
-
Deactivate the Ring: If the starting material contains a strongly activating group like an amino group, it can be temporarily converted to a less activating group. For example, an amino group can be acylated to form an amide, which is still an ortho-, para- director but is less activating.[22] The amino group can be regenerated after nitration.
III. Alternative Synthetic Strategies
When direct nitration fails to provide the desired polysubstituted nitrobenzene with good regioselectivity or yield, alternative synthetic routes should be considered.[10]
Nucleophilic Aromatic Substitution (SNAr)
Description: SNAr is a powerful method for introducing substituents, including the nitro group in some cases, onto an aromatic ring that is already highly electron-deficient.[10] This reaction requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group.[10]
Example Protocol: Synthesis of N-benzyl-2,4-dinitroaniline [10]
-
Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.
-
Add an equimolar amount of benzylamine to the solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry.
Palladium-Catalyzed Cross-Coupling Reactions
Description: Modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, offer excellent regioselectivity and functional group tolerance for the synthesis of complex polysubstituted benzenes.[10] These methods allow for the precise formation of C-C and C-N bonds.[10]
Example Protocol: Suzuki Coupling for the Synthesis of 4-nitro-4'-methylbiphenyl [10]
-
To a reaction vessel, add 1-bromo-4-nitrobenzene, 4-methylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture under a nitrogen atmosphere at 80-100°C for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
IV. Data and Diagrams
Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent | Group Type | Directing Effect |
| -OH, -OR | Strong Activator | Ortho, Para |
| -NH₂, -NR₂ | Strong Activator | Ortho, Para |
| -R (Alkyl) | Weak Activator | Ortho, Para |
| -F, -Cl, -Br, -I | Weak Deactivator | Ortho, Para |
| -C=O (ketones, aldehydes) | Moderate Deactivator | Meta |
| -COOR (esters) | Moderate Deactivator | Meta |
| -SO₃H | Strong Deactivator | Meta |
| -NO₂ | Strong Deactivator | Meta |
| -NR₃⁺ | Strong Deactivator | Meta |
Data compiled from various sources.[6][17][16]
Diagrams
Caption: A decision workflow for selecting a synthetic strategy.
Caption: Influence of substituent type on nitration regioselectivity.
V. References
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Cognito. Directing Effects Revision notes | International A-Level · CIE. [Link]
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ChemTalk. Directing Effects. [Link]
-
Directing Groups in SE Ar. [Link]
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]
-
Ridd, J. H. (1971). Nitration and aromatic reactivity. Accounts of Chemical Research, 4(7), 248–253.
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
JoVE. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
-
Olah, G. A. (1971). Mechanism of aromatic nitration. Accounts of Chemical Research, 4(7), 240–248.
-
KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. [Link]
-
Viger-Gravel, J., & Beran, G. J. O. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Physical Organic Chemistry, 31(5), e3789.
-
Chemistry LibreTexts. 3.5: The Direction of the Reaction. [Link]
-
Singleton, D. A. (2025). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry.
-
ResearchGate. [Link]
-
PubMed. Efficient method for the synthesis of polysubstituted benzenes by one-pot tandem reaction of vinyl malononitriles with nitroolefins. [Link]
-
National Center for Biotechnology Information. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. [Link]
-
Quora. How to know which group is ortho, para directing and which is meta directing. [Link]
-
OUCI. [Link]
-
Google Patents. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
-
Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]
-
Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]
-
Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]
-
Google Patents. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
-
Beilstein Journals. One-pot and metal-free synthesis of 3-arylated-4-nitrophenols via polyfunctionalized cyclohexanones from β-nitrostyrenes. [Link]
-
Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
National Center for Biotechnology Information. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite. [Link]
-
Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]
-
1 NITRATION. [Link]
-
JACS Au. Biocatalytic Strategies for Nitration Reactions. [Link]
-
Chemistry LibreTexts. 4.1.9: Synthesis of Polysubstituted Benzenes. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
YouTube. Multi-step Synthesis of Substituted Benzenes. [Link]
-
Chemistry Steps. Nitration of Benzene. [Link]
-
ResearchGate. [Link]
-
Lumen Learning. The Nitration and Sulfonation of Benzene | MCC Organic Chemistry. [Link]
-
OpenStax. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry. [Link]
-
Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. [Link]
-
Reactions of Benzene & Its Derivatives. [Link]
-
National Center for Biotechnology Information. Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. [Link]
-
Organic Syntheses. m-BROMONITROBENZENE. [Link]
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- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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Technical Guide: Purification of 2-Bromo-4-isopropoxy-1-nitro-benzene via Column Chromatography
Chemical Profile & Separation Logic
Target Molecule: 2-Bromo-4-isopropoxy-1-nitro-benzene
CAS: 101980-41-0 (Isomer/Analog reference)
Molecular Formula: C
The Purification Challenge
This molecule belongs to the class of alkoxy-nitro-halobenzenes . Its purification is governed by the interplay between the electron-withdrawing nitro group (polar) and the lipophilic isopropoxy/bromo substituents.
-
Polarity: Moderate. The ether linkage and halogen reduce the polarity relative to its likely precursor (2-bromo-4-nitrophenol).
-
Key Impurities:
-
Unreacted Phenol: Highly polar, acidic, often streaks on silica.
-
Alkyl Halide (Isopropyl Bromide): Volatile, non-polar, usually removed in vacuo but traces may remain.
-
Regioisomers: If synthesized via nitration, ortho/para isomers may be present.[1]
-
Method Development & Optimization (Q&A)
Q: What is the optimal stationary phase and solvent system?
A: Standard Silica Gel 60 (230–400 mesh) is the industry standard for this class of small organic molecules.
Solvent System Recommendation: A gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc) is most effective.
-
Screening: Start TLC with 90:10 Hex:EtOAc .
-
Target Rf: Aim for an Rf of 0.35 – 0.45 for the product.
-
If Rf > 0.7: The solvent is too polar; reduce EtOAc to 5%.
-
If Rf < 0.2: Increase EtOAc to 20%.
-
Data Table: Estimated Rf Values (90:10 Hex:EtOAc)
| Compound | Estimated Rf | Visual Characteristic (UV 254nm) |
| Target Product | 0.40 | Strong UV absorption, distinct spot |
| Isopropyl Bromide | > 0.90 | Weak/No UV (often invisible) |
| 2-Bromo-4-nitrophenol | < 0.10 | Strong UV, likely streaks without acid |
| Side Products (Bis-alkylation) | 0.50 - 0.60 | Strong UV |
Q: How should I visualize the fractions?
A: Nitro-aromatics are strongly UV active.
-
Primary: UV Lamp at 254 nm . The nitrobenzene core acts as an excellent chromophore.
-
Secondary (Confirmation): P-Anisaldehyde Stain or KMnO4 . While not strictly necessary, staining helps distinguish the ether product from non-UV active aliphatic impurities.
-
Specific Detection: For definitive confirmation of the nitro group, you can reduce the spot on the TLC plate with SnCl
followed by diazotization (Ehrlich’s reagent), turning the spot orange/red, though this is overkill for routine purification.
Step-by-Step Purification Protocol
Phase 1: Sample Preparation (Critical)
Issue: Nitro compounds often form oils or sticky solids that trap solvent. Protocol:
-
Dissolution: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM).
-
Adsorption (Dry Loading): Add silica gel (ratio 1:2 crude:silica by weight) to the DCM solution.
-
Evaporation: Rotary evaporate until a free-flowing powder is obtained. Note: If the powder is sticky, add more silica and re-evaporate.
Phase 2: Column Packing & Elution
Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.
Gradient Program:
-
Equilibration: Flush column with 100% Hexanes (2 column volumes).
-
Loading: Carefully pour the dry-loaded powder onto the sand bed.
-
Elution Sequence:
-
0–5% EtOAc/Hex: Elutes non-polar impurities (excess alkyl halides).
-
5–10% EtOAc/Hex: Target Product Elution Window. Collect small fractions.
-
20–50% EtOAc/Hex: Flushes out unreacted phenolic starting material (waste).
-
Phase 3: Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for solvent selection and fraction collection logic.
Troubleshooting & FAQs
Q: My product spot is streaking or tailing. What is wrong?
Diagnosis: This usually indicates the presence of residual acidic species (like the unreacted nitrophenol precursor) or column overloading. Fix:
-
Acid Wash: Add 0.5% - 1% Acetic Acid to your mobile phase. This suppresses the ionization of any residual phenols, sharpening the bands.
-
Loading: Ensure you used the Dry Loading technique. Liquid loading of nitro-oils often causes broad bands.
Q: I see a yellow band that refuses to move.
Diagnosis: This is characteristic of nitrophenolate salts or highly polar oxidation byproducts. Action: Do not increase polarity to chase this band unless you need to recover the starting material. The target ether (isopropoxy compound) should have already eluted. If the yellow band is your product, your alkylation failed, and you still have the phenol.
Q: The product co-elutes with a side product (Rf difference < 0.05).
Diagnosis: Likely a regioisomer (e.g., ortho- vs para-alkylation or nitration isomers). Fix:
-
Change Solvent Selectivity: Switch from EtOAc/Hexane to DCM/Hexane or Toluene/Hexane . The pi-pi interactions in Toluene often separate nitro-isomers better than simple dipole interactions in EtOAc.
-
Shallower Gradient: Use an isocratic system (e.g., hold at 7% EtOAc) rather than a ramp.
Q: Can I use DCM/Methanol?
A: Generally No . DCM/MeOH is too strong for this separation. It will compress the separation between the ether product and the phenol impurity, causing them to co-elute. Stick to Hexane/EtOAc or Hexane/DCM.
Safety & Handling
-
Toxicity: Nitro-aromatics are potent blood toxins (methemoglobinemia) and can be absorbed through the skin. Double-glove (Nitrile) and work in a fume hood.
-
Explosion Hazard: While this specific ether is stable, nitro residues should not be distilled to dryness at high temperatures (>150°C).
-
Waste: Segregate halogenated waste if DCM is used.
References
-
PubChem. (2025). 2-Bromo-1-isopropyl-4-nitrobenzene (Compound Summary). National Library of Medicine. Available at: [Link]
-
Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol.[2] Org.[3][4] Synth. 20, 22. Available at: [Link] (Provides context on precursor polarity and handling).
-
VLab India. (2025). Separation of Compounds Using Column Chromatography.[4][5][6][7][8] Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. reddit.com [reddit.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Navigating Side Reactions in the Nitration of Substituted Bromobenzenes
Welcome to the technical support center for the nitration of substituted bromobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of nitroaromatic compounds. Here, we address common challenges and side reactions encountered during the electrophilic aromatic substitution (EAS) of these substrates. Our goal is to provide you with the technical insights and practical troubleshooting strategies necessary to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of ortho- and para-isomers. How can I improve the selectivity for the para-product?
A1: The bromine substituent is an ortho, para-director due to its ability to stabilize the arenium ion intermediate through resonance. However, the para-isomer is often favored due to steric hindrance at the ortho position, especially when the incoming electrophile or other substituents on the ring are bulky.[1] To enhance para-selectivity, consider the following:
-
Steric Hindrance: If your bromobenzene is substituted with a bulky group (e.g., tert-butyl), this will naturally favor the formation of the para-isomer.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the transition state leading to the more stable para-isomer will be more favored.
-
Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents like acetyl nitrate (formed from nitric acid and acetic anhydride) might offer different selectivity profiles.
Q2: My reaction has produced a significant amount of a di-nitrated byproduct. How can I prevent this?
A2: The formation of di-nitrated products, such as 1-bromo-2,4-dinitrobenzene, is a common side reaction, especially under forcing conditions.[3][4] The initial nitro group is strongly deactivating, making the second nitration slower than the first. However, it can still occur if the reaction conditions are not carefully controlled.[3]
-
Temperature Control: This is the most critical factor. Maintain a low reaction temperature, typically between 30-35°C, to minimize dinitration.[3][4] Use an ice bath to manage the exothermic nature of the reaction.[3][5]
-
Stoichiometry of Nitric Acid: Use a stoichiometric amount or only a slight excess of nitric acid. A large excess will drive the reaction towards di-nitration.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction to prevent the formation of the di-nitro product.
Q3: I have a strongly activating group (e.g., -OCH₃) on my bromobenzene, and the reaction is producing a dark-colored tar. What is happening?
A3: Strongly activating groups, such as alkoxy or amino groups, make the aromatic ring highly susceptible to electrophilic attack. This high reactivity can lead to several side reactions:
-
Polynitration: The ring is so activated that multiple nitro groups can be added easily, leading to a complex mixture of products.[6]
-
Oxidation: The combination of a strongly activating group and the oxidizing nature of nitric acid can lead to the oxidation of the starting material or the product, resulting in the formation of colored, polymeric materials (tar).[6]
-
Formation of Nitrophenols: In some cases, particularly with highly activated systems, unwanted nitrophenols can be formed.[7][8]
To mitigate these issues, use milder nitrating conditions. This can include using dilute nitric acid, avoiding the use of sulfuric acid if possible, or employing alternative nitrating agents.
Q4: I am nitrating a bromobenzene with an alkyl substituent and have identified an unexpected product where the alkyl group has been replaced by a nitro group. What is this side reaction?
A4: This is an example of an ipso-nitration, where the electrophile attacks the carbon atom that is already substituted.[9][10] This is more likely to occur if the substituent is a good leaving group or can be readily eliminated. For example, in the nitration of p-cymene (4-isopropyltoluene), ipso-attack at the isopropyl-substituted position can lead to the elimination of propene and the formation of 4-nitrotoluene.[11]
To minimize ipso-nitration, careful control of reaction conditions is necessary. Altering the nitrating agent or the solvent system may also influence the extent of this side reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mononitrated Product | - Incomplete reaction. - Loss of product during workup. - Formation of side products. | - Increase reaction time or temperature slightly, monitoring by TLC. - Ensure efficient extraction of the product from the aqueous layer. - Optimize reaction conditions to minimize side reactions (see below). |
| Formation of Di- or Polynitrated Products | - Reaction temperature is too high. - Excess nitric acid. - Prolonged reaction time. | - Maintain a low and controlled temperature (e.g., 30-35°C) using an ice bath.[3][4] - Use a stoichiometric amount of nitric acid. - Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
| Darkening of the Reaction Mixture (Tar Formation) | - Oxidation of the substrate or product, especially with activating groups. - Overheating of the reaction. | - Use milder nitrating conditions (e.g., dilute HNO₃, alternative nitrating agents). - Ensure efficient cooling and slow addition of reagents. |
| Unexpected Isomer Distribution | - Influence of multiple substituents. - Steric hindrance effects. - Ipso-substitution. | - The directing effects of multiple substituents are generally additive. If they direct to the same position, substitution is favored there. If they conflict, the stronger activating group usually dictates the position of substitution. - Consider the steric bulk of both the substituents on the ring and the electrophile. - Be aware of the possibility of ipso-substitution, especially with alkyl or other leaving groups. |
| Difficulty in Separating Ortho and Para Isomers | - Similar polarities of the isomers. | - The para-isomer is generally less soluble and has a higher melting point than the ortho-isomer. Recrystallization from ethanol is a common method for separating p-bromonitrobenzene.[3] - For more challenging separations, column chromatography can be employed. |
Understanding Directing Effects in Substituted Bromobenzenes
The regiochemical outcome of the nitration of a substituted bromobenzene is determined by the combined directing effects of the bromine atom and the other substituent(s).
Caption: Workflow for the mononitration of bromobenzene.
References
-
Electrophilic Aromatic Substitution: Nitration of Bromobenzene. Studylib. [Link]
-
Pall, S. The Nitration of Bromobenzene. Savita Pall and Chemistry. [Link]
-
Diemoz, K. (2010). Nitration of Substituted Aromatic Rings and Rate Analysis. University of New Hampshire Scholars' Repository. [Link]
-
Nitration of Bromobenzene. Beyond Benign. [Link]
-
Predict the major and minor products of the following reactions: Nitration of bromobenzene. Filo. [Link]
-
Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Science Learning Center. [Link]
-
Nitration of Bromobenzene Lab Report. (2023, December 29). StudyMoose. [Link]
-
Nitration of Bromobenzene by Electrophilic Aromatic Substitution. JulietHahn.com. [Link]
-
Nitration of bromobenzene. (2024, April 2). Scribd. [Link]
-
Ipso nitration in organic synthesis. (2021). National Center for Biotechnology Information. [Link]
-
The Effect of Substituents on Orientation. Lumen Learning. [Link]
-
Ipso Nitration. Unacademy. [Link]
-
Ipso Attack. Advanced Organic Chemistry. [Link]
-
Andrievsky, A., & Gorelik, M. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications, 2(1), 46-50. [Link]
-
Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Scientific Research Publishing. [Link]
-
Vione, D., et al. (2010). Suppression of inhibition of substrate photodegradation by scavengers of hydroxyl radicals: The solvent-cage effect of bromide on nitrate photolysis. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). National Center for Biotechnology Information. [Link]
-
Mononitration of bromo and fluorobenzene. Sciencemadness Discussion Board. [Link]
-
What is the mechanism of nitrosation of phenol? Quora. [Link]
-
Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions. (2022). National Center for Biotechnology Information. [Link]
-
Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. (2021, May 21). YouTube. [Link]
- Process for the preparation of nitrophenols.
-
An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
-
Spatially separating the structural isomers of dibromoethene. arXiv.org. [Link]
-
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022). National Center for Biotechnology Information. [Link]
-
Toxic Nitrophenols from the Liquid Phase Nitration of Phenols. WIT Press. [Link]
-
Separations of the isomer mixtures of chloronitrobenzenes (A, D, G), dibromobenzenes (B, E, H) and cymenes (C, F, I) on the indicated columns. ResearchGate. [Link]
-
Shiva K Rastogi Lectures. (2020, June 24). Nitration of Bromobenzene Reaction Part-1 [Video]. YouTube. [Link]
-
1-Bromo-4-nitrobenzene. PubChem. [Link]
-
Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. MDPI. [Link]
- Separation of dinitrobenzene isomers.
-
Jordan Plemmons. (2020, December 15). Nitration of Bromobenzene: Introduction and Set-Up [Video]. YouTube. [Link]
-
Nitration of Benzene. Chemistry Steps. [Link]
-
Spectroscopic characterization of isomerization transition states. (2015). PubMed. [Link]
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- 11. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to Scaling the Synthesis of 2-Bromo-4-isopropoxy-1-nitro-benzene
Welcome to the technical support center for the synthesis of 2-Bromo-4-isopropoxy-1-nitro-benzene. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, more controlled production. We will delve into the critical aspects of the reaction, from the underlying mechanism to robust troubleshooting strategies, ensuring a safe, efficient, and reproducible scale-up process.
Section 1: Synthesis Strategy and Mechanism
The successful synthesis of 2-Bromo-4-isopropoxy-1-nitro-benzene hinges on a controlled electrophilic aromatic substitution reaction. The chosen route involves the nitration of 1-Bromo-3-isopropoxybenzene. This starting material is selected based on the directing effects of its substituents. The isopropoxy group is an ortho-, para- director and is activating, while the bromine atom is also an ortho-, para- director but is deactivating.[1][2] The powerful activating effect of the isopropoxy group preferentially directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, leading to the desired product.
Overall Synthesis Workflow
The process begins with the careful preparation of the nitrating mixture, followed by the controlled addition of the substrate, reaction monitoring, and finally, product isolation and purification.
Caption: High-level workflow for the synthesis of 2-Bromo-4-isopropoxy-1-nitro-benzene.
Reaction Mechanism
The core of this synthesis is the nitration reaction, which proceeds via a well-established electrophilic aromatic substitution mechanism.
-
Generation of the Electrophile : Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[3]
-
Electrophilic Attack : The electron-rich aromatic ring of 1-Bromo-3-isopropoxybenzene attacks the nitronium ion. This attack is directed to the C2 position due to the strong activating and directing effect of the isopropoxy group at C3. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization : A base (H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.
Section 2: Critical Process Parameters for Scale-Up
Scaling up a nitration reaction requires stringent control over several parameters to ensure safety, yield, and purity. Nitration reactions are notoriously exothermic, and poor thermal management can lead to runaway reactions, decomposition, and the formation of dangerous byproducts.[4][5]
| Parameter | Recommended Range | Rationale & Scale-Up Considerations |
| Temperature | 0 °C to 10 °C | Critical for Safety & Selectivity. Lower temperatures suppress the formation of dinitro byproducts and reduce oxidation.[6] On a larger scale, efficient heat removal is paramount. Use a jacketed reactor with a reliable cooling system. |
| Reagent Stoichiometry | HNO₃: 1.1-1.5 eq. | A slight excess of nitric acid ensures complete conversion of the starting material. A large excess increases the risk of side reactions and makes the workup more hazardous. |
| H₂SO₄ (Catalyst) | 2-3 volumes relative to HNO₃ | Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion.[3] The volume ensures the reaction mixture remains stirrable. |
| Substrate Addition Rate | Slow, dropwise addition | Crucial for thermal management. The rate of addition should be dictated by the reactor's ability to dissipate heat, keeping the internal temperature within the specified range.[3] |
| Reaction Time | 1-3 hours | Monitored by TLC or HPLC until starting material is consumed. Prolonged reaction times can lead to byproduct formation. |
| Agitation | Consistent, efficient stirring | Ensures homogenous mixing and efficient heat transfer from the reaction mixture to the reactor walls. Inadequate stirring can create localized "hot spots." |
Section 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis and scale-up process in a direct Q&A format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A1: Low yield can stem from several factors:
-
Incomplete Reaction: Ensure your starting material is fully consumed via TLC or HPLC analysis before quenching the reaction. If the reaction has stalled, a slight increase in temperature (e.g., to 15 °C) for the final 30 minutes may help, but must be done with extreme caution.
-
Reagent Quality: Use high-purity, anhydrous acids. Water in the reaction mixture will consume the sulfuric acid and inhibit the formation of the nitronium ion.
-
Poor Temperature Control: If the temperature rises significantly, side reactions such as oxidation of the starting material or product can occur, reducing the yield of the desired compound.[7]
-
Loss During Workup: The product can be lost during filtration or transfer steps. Ensure the crude product is thoroughly washed with cold water to remove residual acids, which can affect purity and downstream steps.[3]
Q2: I'm observing a significant isomeric impurity in my final product. How can I improve the regioselectivity?
A2: The primary isomer expected is the 6-bromo-4-isopropoxy-3-nitroanisole, resulting from nitration at the other ortho position relative to the isopropoxy group.
-
Maintain Low Temperatures: Electrophilic aromatic substitutions are kinetically controlled. Lowering the reaction temperature (e.g., maintaining it strictly between 0-5 °C) often enhances selectivity for the thermodynamically favored product.
-
Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating agents could be explored for improved selectivity, though this would require significant process redevelopment.
Q3: The reaction generates a dark brown or black color, and the isolated product is an oily, impure solid. What is causing this?
A3: Dark coloration is a strong indicator of decomposition and oxidative side reactions. Nitric acid is a potent oxidizing agent.[8]
-
Temperature Excursion: This is the most common cause. A runaway temperature will lead to uncontrolled oxidation. Review and improve your cooling capacity and addition rate.
-
Impure Starting Material: Impurities in the 1-Bromo-3-isopropoxybenzene can be more susceptible to oxidation. Ensure the purity of your starting material is high.
-
Purification Strategy: To remove colored impurities, consider treating a solution of the crude product with activated carbon, followed by filtration through Celite before recrystallization.[9]
Q4: How can I safely manage the highly exothermic nature of this reaction during scale-up?
A4: Thermal management is the most critical safety aspect of scaling up nitration.
-
Controlled Addition: Add the substrate slowly and sub-surface if possible to ensure immediate mixing and heat distribution.
-
Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and a reliable cooling system (e.g., a glycol chiller).
-
Continuous Monitoring: Use a temperature probe to monitor the internal reaction temperature in real-time. An automated system that links the addition pump to the temperature probe can provide an extra layer of safety.
-
Emergency Plan: Have a quench plan ready. A pre-chilled vessel of ice-water should be available to quickly dump the reaction mixture into if the temperature begins to rise uncontrollably.[10]
Q5: What are the essential safety precautions for handling mixed acids and performing nitration?
A5: Nitration chemistry presents significant hazards, including corrosive chemicals, exothermic reactions, and the potential for explosion.[5]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat over flame-retardant clothing, and chemical splash goggles with a face shield.[7][10]
-
Ventilation: Perform all operations in a well-ventilated fume hood or a walk-in hood for larger scales. Nitration can produce toxic nitrogen dioxide gas (NO₂), which is visible as a brown gas.[8]
-
Acid Handling: Always add acid to water, never the other way around. When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath.
-
Spill Management: Keep a spill kit containing a neutralizing agent like sodium bicarbonate readily accessible.[8]
Section 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of 2-Bromo-4-isopropoxy-1-nitro-benzene
-
Reagents & Equipment:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
1-Bromo-3-isopropoxybenzene
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system (ice-salt bath or chiller)
-
-
Procedure:
-
Equip the reactor with the overhead stirrer, temperature probe, and addition funnel. Begin circulating coolant through the reactor jacket to pre-chill it to 0 °C.
-
To the reactor, carefully and slowly add 150 mL of concentrated sulfuric acid.
-
While maintaining the temperature at 0-5 °C, slowly add 50 mL of concentrated nitric acid to the sulfuric acid over 30 minutes. This is the nitrating mixture.
-
In the addition funnel, place 50 g of 1-Bromo-3-isopropoxybenzene.
-
Begin adding the 1-Bromo-3-isopropoxybenzene dropwise to the cold, stirred nitrating mixture. The rate of addition must be controlled to maintain the internal temperature between 5-10 °C. This addition may take 1-2 hours.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1 hour. Monitor the reaction's completion by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by TLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large beaker containing 1 kg of crushed ice with vigorous stirring. This step is highly exothermic.
-
A yellow precipitate will form. Continue stirring for 30 minutes until all the ice has melted.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Press the solid as dry as possible on the funnel.
-
Protocol 4.2: Purification by Recrystallization
-
Procedure:
-
Transfer the crude, damp solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not overheat.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight. The expected product is a pale yellow solid.
-
Section 5: Visual Troubleshooting Guide
This decision tree provides a logical path for diagnosing and resolving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
Unacademy. (n.d.). Notes on Environmental Concerns of Nitration. Retrieved from [Link]
-
YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
-
Fiveable. (2025, August 15). Handling nitric acid. Retrieved from [Link]
-
Quora. (2019, April 7). How to prepare 2-Bromo-1-Nitro-4 propylbenzene from benzene. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]
-
brainly.com. (2023, January 11). Design a synthesis of 2-bromo-1-butyl-4-nitrobenzene from benzene. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
- Eureka | Patsnap. (2009, April 8). Synthesis of 2-bromine-4-nitrobenzene ethane nitrile.
-
Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Reddit. (2021, March 11). Nitrobenzene synthesis. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Nitrosobenzene. Retrieved from [Link]
-
YouTube. (2018, May 8). Benzene Side Chain Reactions. Retrieved from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]
-
MSU chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
PMC - NIH. (n.d.). Purification and characterization of nitrobenzene nitroreductase from Pseudomonas pseudoalcaligenes JS45. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Notes on Environmental Concerns of Nitration [unacademy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. ehs.com [ehs.com]
- 8. fiveable.me [fiveable.me]
- 9. benchchem.com [benchchem.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
Troubleshooting low yields in the reduction of 2-Bromo-4-isopropoxy-1-nitro-benzene
Current Status: Operational Topic: Troubleshooting Low Yields & Selectivity Issues Ticket ID: #Red-Br-OiPr-001 Assigned Specialist: Senior Application Scientist
Executive Summary
The reduction of 2-Bromo-4-isopropoxy-1-nitrobenzene presents a classic "chemoselectivity vs. reactivity" paradox. You are attempting to reduce a nitro group (
-
Aryl Bromide (Ortho-position): Highly susceptible to hydrodehalogenation (loss of Br), especially with Palladium catalysts.
-
Isopropoxy Group: Generally stable, but electron-donating, which increases electron density on the ring, potentially stabilizing azo or hydrazo intermediates if the reduction kinetics are sluggish.
This guide moves beyond generic textbook advice to address the specific failure modes of this substrate.
Part 1: Diagnostic Hub
Before modifying your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for isolating the root cause of yield loss.
Part 2: Troubleshooting Modules
Module A: The "Des-Bromo" Trap (Hydrodehalogenation)
Symptom: You isolated the amine, but the bromine is gone (replaced by hydrogen). Likely Cause: You are likely using Palladium on Carbon (Pd/C) .[1]
Technical Insight: Palladium is an excellent catalyst for oxidative addition into Carbon-Halogen bonds. In electron-rich rings (like your isopropoxy-benzene), the C-Br bond is even more susceptible to oxidative addition by Pd(0), leading to rapid dehalogenation before the nitro group is fully reduced.
Corrective Actions:
-
Switch to Platinum (Pt/C): Platinum is far less active toward C-Halogen oxidative addition than Palladium but retains high activity for nitro reduction.
-
Poison the Catalyst: If you must use Pd, use a "sulfided" catalyst or add an inhibitor like diphenylsulfide, though this often slows the reaction too much.
-
Acidic Additive: Running hydrogenation in the presence of HBr or HCl can sometimes inhibit dehalogenation, but it complicates the workup.
Recommended Protocol (Sulfided Pt/C):
-
Catalyst: 5% Pt/C (sulfided type).
-
Loading: 1-3 mol%.
-
Solvent: Ethyl Acetate or THF (Avoid MeOH if transesterification is a risk, though unlikely with isopropoxy).
-
Pressure: 1–3 bar
(Balloon pressure is often sufficient).
Module B: The "Black Sludge" Nightmare (Iron/Tin Workup)
Symptom: The reaction works (TLC shows conversion), but you lose 40-60% of the yield during extraction. The aqueous layer is a thick, black/brown emulsion. Likely Cause: Formation of insoluble iron/tin hydroxides and amphoteric species that trap your organic product.
Technical Insight: In the classical Béchamp reduction (Fe/AcOH), the byproduct is iron oxide sludge. This sludge has a high surface area and adsorbs aniline derivatives. Standard filtration often fails because the particles are too fine.
Corrective Actions:
-
The EDTA Wash (Gold Standard): Washing the crude reaction mixture with aqueous EDTA (ethylenediaminetetraacetic acid) or Rochelle Salt (for Tin) sequesters the metal ions into water-soluble chelates, breaking the emulsion instantly.
-
Celite Filtration: Never filter the raw sludge through paper. Use a thick pad of Celite 545.
Module C: The "Orange Solid" (Azo/Azoxy Intermediates)
Symptom: The reaction stalls, producing a colored solid (orange/red) that is not the starting material. Likely Cause: Condensation side-reactions.
Technical Insight:
Reduction proceeds via Nitroso (
Corrective Actions:
-
Increase Temperature: Push the kinetics to bypass the condensation window.
-
Avoid Basic Media: Do not use hydrazine/base methods for this substrate.
Part 3: Validated Protocols
Method 1: The Robust Chemical Reduction (Fe/AcOH)
Best for: Scaling up (grams to kilograms) where high selectivity is required.
-
Setup: 3-neck flask, mechanical stirrer (magnetic stirring will fail due to sludge), reflux condenser.
-
Mixture: Dissolve 2-Bromo-4-isopropoxy-1-nitrobenzene (1.0 eq) in Ethanol/Water (4:1) .
-
Activator: Add Ammonium Chloride (
) (0.5 eq) and Iron Powder (325 mesh, 4.0 eq).-
Note: Using
is milder than acetic acid and prevents potential ether cleavage, though isopropoxy is generally robust.
-
-
Reaction: Heat to reflux (70-80°C) for 2–4 hours. Monitor by TLC.[4]
-
Critical Workup (The Yield Saver):
-
Do NOT filter yet. Add Ethyl Acetate (equal volume to reaction solvent).
-
Add saturated aqueous
to neutralize. -
Filtration: Filter the entire biphasic mixture through a pad of Celite . Wash the cake with copious Ethyl Acetate.
-
Separation: Separate layers.[7][8] If emulsion persists, add small amount of EDTA disodium salt .
-
Purification: Dry organics (
) and concentrate.
Method 2: The Clean Hydrogenation (Pt/C)
Best for: Small scale (<1g) or when metal waste must be minimized.
-
Setup: Hydrogenation vessel or heavy-walled flask.
-
Solvent: Methanol or Ethyl Acetate (0.1 M concentration).
-
Catalyst: 5% Platinum on Carbon (sulfided) . Loading: 5 wt% relative to substrate.[1]
-
Reaction: Purge with
, then . Stir vigorously under balloon (1 atm) at RT.-
Warning: Do not heat initially. Heat increases dehalogenation risk.
-
-
Workup: Filter through Celite to remove catalyst. Concentrate.
Part 4: Data & Comparison
| Feature | Pd/C Hydrogenation | Fe / AcOH (Béchamp) | Pt/C (Sulfided) |
| Nitro Reduction | Excellent | Good | Excellent |
| Br Retention | Poor (High Risk) | Excellent | Excellent |
| Workup Difficulty | Easy (Filtration) | Difficult (Sludge) | Easy (Filtration) |
| Scalability | Good | Excellent | Moderate (Cost) |
| Recommendation | AVOID | Primary Choice | Secondary Choice |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use
Q: I see a small amount of des-bromo product even with Iron. Why?
A: This is rare but can happen if the reaction runs too long at high reflux with highly activated zinc or iron. Reduce the reaction time or switch to
Q: My product is turning purple/black upon drying. Is it decomposing? A: Anilines are oxidation-sensitive. The electron-donating isopropoxy group makes this aniline electron-rich and prone to air oxidation (forming "aniline black"). Store the product under Nitrogen, in the dark, and preferably as a HCl salt if long-term storage is needed.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Definitive source on Pt vs Pd selectivity for halogens).
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1‐2), 103-144. Link
-
Org. Synth. Coll. Vol. 5 (1973). "2,4-Diamino-6-hydroxypyrimidine". (Demonstrates the use of sulfided catalysts for selective reduction). Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009-3066. (Mechanistic insight into Pd oxidative addition into Aryl-Bromides). Link
-
Chemistry Stack Exchange. (2021).[9] "How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2?" (Practical insights on Rochelle salt/EDTA workups). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. jsynthchem.com [jsynthchem.com]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. How To [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the Analysis of 2-Bromo-4-isopropoxy-1-nitro-benzene: GC-MS, HPLC-UV, and LC-MS Methods
For researchers, scientists, and drug development professionals, the accurate and precise analysis of synthetic intermediates like 2-Bromo-4-isopropoxy-1-nitro-benzene is fundamental to ensuring the quality, safety, and efficacy of the final product. This compound, a substituted nitroaromatic, serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity and impurity profile must be rigorously controlled and monitored.
This guide provides an in-depth comparison of three common analytical techniques for the analysis of 2-Bromo-4-isopropoxy-1-nitro-benzene: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS). The objective is to equip you with the technical insights and experimental data needed to select the most appropriate method for your specific analytical challenge, whether it be routine quality control, impurity profiling, or trace-level quantification.
The Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[2] Given the anticipated volatility of 2-Bromo-4-isopropoxy-1-nitro-benzene, GC-MS stands out as a primary method for its high separation efficiency and definitive identification capabilities.
Principle of GC-MS for Nitroaromatic Compound Analysis
The analysis begins with the injection of the sample into a heated inlet, where it is vaporized. A carrier gas (typically helium or hydrogen) transports the vaporized sample onto a long, thin capillary column coated with a stationary phase. Separation occurs as the different components of the sample interact with the stationary phase based on their boiling points and polarities. Components with lower boiling points and less interaction with the stationary phase travel through the column faster.
Upon exiting the column, the separated components enter the mass spectrometer. In the ion source, molecules are typically ionized by Electron Ionization (EI), which bombards them with high-energy electrons. This process creates a positively charged molecular ion and a series of characteristic fragment ions. These ions are then separated by a mass analyzer (commonly a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a chemical fingerprint that allows for unambiguous identification of the compound.
Expertise & Experience: Why GC-MS is a Strong First Choice
The selection of GC-MS as the primary method is based on the physicochemical properties of 2-Bromo-4-isopropoxy-1-nitro-benzene. Its structure suggests sufficient volatility and thermal stability to be amenable to GC analysis. The mass spectrometric detection provides a level of specificity that is often required for regulatory submissions, allowing for positive identification based on fragmentation patterns, which is a significant advantage over less specific detectors like Flame Ionization Detection (FID).[2][3]
Optimized GC-MS Method Protocol
This protocol is designed to be a robust starting point for the analysis of 2-Bromo-4-isopropoxy-1-nitro-benzene and can be validated according to ICH Q2(R1) guidelines.[4][5][6]
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to bring the concentration within the desired calibration range (e.g., 1-100 µg/mL).
Instrumentation:
-
System: A standard GC-MS system (e.g., Agilent 8890 GC coupled with a 5977B MSD).
-
Column: A low-to-mid polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness). This phase provides excellent separation for a wide range of semi-volatile organic compounds.[7]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Method Parameters:
-
Inlet: Split/Splitless injector at 250 °C.
-
Injection Mode: Split, with a ratio of 50:1 to prevent column overload.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 50-400) for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
Expected Results & Trustworthiness:
-
Retention Time: The retention time will be specific to the validated method but is expected to be in the mid-to-late region of the chromatogram due to the compound's molecular weight.
-
Mass Spectrum: The molecular ion peak [M]+ should be observed at m/z 259/261 (due to the bromine isotopes 79Br and 81Br in a ~1:1 ratio). Key fragments would likely include the loss of the nitro group (M-46), the isopropoxy group (M-59), and other characteristic fragments. A search against a mass spectral library like NIST can further confirm the identity.[7]
GC-MS Analysis Workflow Visualization
Caption: Workflow for the GC-MS analysis of 2-Bromo-4-isopropoxy-1-nitro-benzene.
Comparative Analysis of Alternative Methods
While GC-MS is a powerful tool, alternative methods like HPLC-UV and LC-MS offer different advantages and may be more suitable depending on the analytical objective.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile, thermally labile, or require high-throughput quantification.
Principle and Applicability: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For a compound like 2-Bromo-4-isopropoxy-1-nitro-benzene, a reversed-phase C18 column is typically used, where the nonpolar stationary phase retains the analyte, and a polar mobile phase (e.g., a mixture of acetonitrile and water) elutes it. Detection by UV is possible due to the presence of the nitroaromatic chromophore, which absorbs light in the UV region (typically around 254 nm).[9]
When to Choose HPLC-UV:
-
For routine quality control and assay where the identity of the peak is already confirmed.
-
When analyzing for non-volatile impurities that would not be amenable to GC.
-
In environments where a mass spectrometer is not available or necessary.
-
When cost per analysis is a primary consideration.
Representative HPLC-UV Method Protocol:
-
System: Standard HPLC system with a UV/DAD detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[10][11] It is the gold standard for many applications in drug development.[12]
Principle and Applicability: The separation principle is the same as in HPLC. However, after the column, the eluent is directed to an ion source (commonly Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) before entering the mass spectrometer.[12] ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules, often generating the intact molecular ion with minimal fragmentation. This makes it ideal for confirming molecular weight.
When to Choose LC-MS:
-
For trace-level impurity identification and quantification, where high sensitivity is required.
-
When analyzing complex sample matrices where the selectivity of MS is needed to resolve the analyte from interferences.
-
For metabolite identification studies.
-
When definitive confirmation of both retention time and molecular weight is required.
Representative LC-MS Method Protocol:
-
System: HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size for UPLC).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
-
MS Detection: Similar to GC-MS, can be operated in Full Scan or SIM mode.
Head-to-Head Performance Evaluation
The choice of analytical method often comes down to a trade-off between various performance characteristics. The table below provides a semi-quantitative comparison of the three techniques for the analysis of 2-Bromo-4-isopropoxy-1-nitro-benzene.
| Parameter | GC-MS | HPLC-UV | LC-MS |
| Selectivity | Very High (Chromatography + Mass Spec) | Moderate (Dependent on chromatographic resolution) | Very High (Chromatography + Mass Spec) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) | Very High (pg/mL to fg/mL) |
| Speed (Run Time) | Moderate (10-30 min) | Fast to Moderate (5-20 min) | Fast to Moderate (2-15 min) |
| Robustness | High | Very High | Moderate to High |
| Cost (Instrument) | Moderate to High | Low | High |
| Cost (Consumables) | Low | Low | Moderate |
| Information Obtained | Retention Time, Mass Spectrum (Structural Info) | Retention Time, UV Spectrum (Limited Info) | Retention Time, Mass Spectrum (Molecular Weight) |
| Analyte Volatility | Required | Not Required | Not Required |
Method Selection Guide
To assist in choosing the optimal technique, the following decision-making flowchart provides a logical pathway based on common analytical goals.
Caption: Decision tree for selecting an analytical method.
Conclusion
The analysis of 2-Bromo-4-isopropoxy-1-nitro-benzene can be effectively accomplished by GC-MS, HPLC-UV, and LC-MS.
-
GC-MS is the recommended primary method for definitive identification and quantification, assuming the compound is sufficiently volatile and thermally stable. Its ability to provide structural information through mass spectral fragmentation is invaluable for impurity profiling.
-
HPLC-UV is a robust, cost-effective alternative ideal for routine quality control and assays where the primary goal is to quantify the main component against a known standard.
-
LC-MS offers the highest sensitivity and selectivity, making it the superior choice for trace-level impurity analysis, analysis in complex biological matrices, and for compounds that are not amenable to GC.
Ultimately, the selection of the most appropriate method requires a thorough understanding of the analytical problem at hand, including the nature of the sample, the required sensitivity, and the available instrumentation. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][4][6]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link][5]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][13]
-
Waters Corporation. Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters Corporation. [Link][9]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][12]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link][10]
-
Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. [Link][11]
-
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. [Link]
-
A Review on GC-MS and Method Development and Validation. Impactfactor. [Link][2]
-
MySkinRecipes. 4-bromo-2-isopropoxy-1-nitrobenzene. [Link][1]
-
Agilent. (n.d.). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. Agilent Technologies. [Link][3]
Sources
- 1. 4-bromo-2-isopropoxy-1-nitrobenzene [myskinrecipes.com]
- 2. impactfactor.org [impactfactor.org]
- 3. hpst.cz [hpst.cz]
- 4. ema.europa.eu [ema.europa.eu]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. waters.com [waters.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. fda.gov [fda.gov]
Comparative Analysis of ¹³C NMR Spectral Signatures: 2-Bromo-4-isopropoxy-1-nitrobenzene vs. Regioisomeric Alternatives
Executive Summary & Strategic Importance
In the synthesis of alkoxy-substituted anilines and heterocycles, 2-Bromo-4-isopropoxy-1-nitrobenzene serves as a critical intermediate. Its structural integrity is often compromised by the formation of regioisomers (specifically the 3-bromo analog) during bromination or nucleophilic aromatic substitution (
While
This guide outlines the theoretical prediction, experimental protocol, and comparative logic required to certify the identity of 2-Bromo-4-isopropoxy-1-nitrobenzene against its most common alternatives.
Theoretical Framework: Substituent Chemical Shift (SCS) Logic
To interpret the spectrum accurately, one must understand the additive electronic effects of the substituents on the benzene ring (128.5 ppm base).
The Electronic "Tug-of-War"
-
Nitro Group (
at C1):-
Effect: Strong electron-withdrawing (Inductive/Resonance).[1]
-
NMR Signature: Deshields the ipso carbon (C1) significantly (
ppm) but shields ortho positions.
-
-
Isopropoxy Group (
at C4):-
Effect: Strong electron-donating by resonance.
-
NMR Signature: Massive deshielding of the ipso carbon (C4) (
ppm) and strong shielding of ortho carbons (C3, C5).
-
-
Bromine Atom (
at C2):-
Effect: The Heavy Atom Effect .[2]
-
NMR Signature: Unlike lighter electronegative atoms (F, Cl), Bromine causes an upfield shift (shielding) of the ipso carbon (C2) due to spin-orbit coupling, often shifting it to
ppm, which is counter-intuitive to its electronegativity.
-
Comparative Analysis: Target vs. Regioisomer
The most critical comparison is between the target 2-Bromo isomer and the 3-Bromo alternative (often a byproduct of non-selective bromination).
Table 1: Predicted C NMR Shift Comparison ( )
Values are estimated based on standard substituent additivity rules relative to benzene (128.5 ppm).
| Carbon Position | Target: 2-Bromo isomer (ppm) | Alternative: 3-Bromo isomer (ppm) | Diagnostic Difference |
| C1 (C-NO | ~142.0 | ~144.0 | C1 is shielded by ortho-Br in the target. |
| C2 (C-Br / CH) | ~116.0 (Quaternary) | ~125.0 (Methine CH) | CRITICAL: C2 is a quaternary signal in Target, but a high-intensity CH signal in Alternative. |
| C3 (CH / C-Br) | ~118.0 (CH) | ~114.0 (Quaternary) | Symmetry of shielding changes. |
| C4 (C-OiPr) | ~160.0 | ~161.0 | Similar, not diagnostic. |
| C5 (CH) | ~114.0 | ~115.0 | Similar shielding by ortho-alkoxy. |
| C6 (CH) | ~127.0 | ~120.0 | C6 in target is deshielded (ortho to NO |
| Aliphatic CH | ~72.0 | ~72.0 | No difference. |
| Aliphatic CH | ~21.5 | ~21.5 | No difference. |
Key Diagnostic Indicator
The C2 signal is the "smoking gun." In the target molecule, C2 is attached to Bromine. Due to the heavy atom effect, this quaternary carbon will appear significantly upfield (around 116 ppm) and will have very low intensity due to the lack of NOE enhancement and long relaxation times. In the 3-bromo isomer, C2 is a protonated carbon, appearing as a strong, intense peak.
Experimental Protocol: Characterization Workflow
To ensure data integrity, follow this self-validating protocol.
A. Sample Preparation[1][3]
-
Mass: 30–50 mg (High concentration is vital for quaternary carbon detection).
-
Solvent: 0.6 mL
(Chloroform-d).-
Note: If solubility is poor, use DMSO-
, but be aware that peaks may shift +1 to +2 ppm.
-
-
Tube: High-quality 5mm NMR tube (check for scratches to prevent shimming errors).
B. Instrument Parameters (Standard 100 MHz Carbon / 400 MHz Proton)
-
Pulse Sequence: zgpg30 (Bruker) or equivalent (Proton-decoupled
C). -
Spectral Width: 240 ppm (to capture Carbonyls/Nitro-carbons).
-
Relaxation Delay (D1): 3.0 - 5.0 seconds .
-
Why? Quaternary carbons (C1, C2, C4) relax slowly.[3] Standard D1 (1s) will suppress these signals, making the C2-Br peak invisible and leading to false identification.
-
-
Scans (NS): Minimum 512 (1024 recommended for clear quaternary signals).
-
Temperature: 298 K (
).
C. Validation Workflow (Decision Tree)
Caption: Logical workflow for validating 2-Bromo-4-isopropoxy-1-nitrobenzene, emphasizing solvent selection and quaternary carbon counting.
Data Interpretation & Troubleshooting
The "Ghost" Peak (C-Br)
A common failure mode in characterizing brominated aromatics is the "missing" C-Br peak.
-
Symptom: You only count 5 aromatic carbons instead of 6.
-
Cause: The C2 carbon (attached to Br) has a long
relaxation time and no NOE enhancement. -
Solution: Do not assume impurity. Re-run the experiment with D1 = 10s or use a paramagnetic relaxation agent like
.
DEPT-135 Confirmation
To definitively separate the Regioisomers, run a DEPT-135 experiment:
-
Target Molecule: C2 is Quaternary (Invisible in DEPT).
-
3-Bromo Isomer: C2 is a CH (Visible, Up/Positive in DEPT).
-
Result: If the peak at ~116-125 ppm disappears in DEPT-135, it is a quaternary carbon, supporting the 2-Bromo assignment.
References
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for Additivity Rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for nitrobenzene and bromobenzene baseline shifts).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for relaxation delay protocols and solvent effects).
Sources
Comparing reactivity of 2-Bromo-4-isopropoxy-1-nitro-benzene with 2-Bromo-4-methoxy-1-nitro-benzene
[1]
Executive Summary
In the optimization of lead compounds, the choice between a methoxy (-OMe) and an isopropoxy (-OiPr) substituent on an aryl scaffold is often dictated by Structure-Activity Relationship (SAR) requirements.[1] However, when these groups are present on a reactive scaffold like 2-bromo-1-nitrobenzene , they also dictate synthetic processability, solubility profiles, and orthogonal deprotection strategies.[1]
This guide compares 2-Bromo-4-isopropoxy-1-nitrobenzene (Molecule A) and 2-Bromo-4-methoxy-1-nitrobenzene (Molecule B) .[1] While electronically similar, their physicochemical divergence drives their specific utility:
-
Molecule A (Isopropoxy): Preferred for increasing lipophilicity (LogP), improving solubility in non-polar solvents during cross-coupling, and enabling orthogonal deprotection via Lewis acids (e.g.,
or ) without affecting other methyl ethers.[1] -
Molecule B (Methoxy): Preferred for atom economy, crystallinity, and metabolic stability when deprotection is not required.[1]
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8]
The core difference lies in the alkoxy substituent at the para position relative to the nitro group.[1] This position exerts a strong resonance effect on the nitro group (C1) but only an inductive effect on the bromine (C2).[1]
| Feature | Molecule A (Isopropoxy) | Molecule B (Methoxy) |
| Structure | 2-Bromo-4-isopropoxy-1-nitrobenzene | 2-Bromo-4-methoxy-1-nitrobenzene |
| CAS Number | 1263378-47-7 | 98447-30-4 |
| Formula | ||
| Mol.[1][2][3] Weight | 260.09 g/mol | 232.03 g/mol |
| Physical State | Low-melting solid / Oil | Crystalline Solid (mp ~69°C) |
| Lipophilicity (cLogP) | ~3.6 (High) | ~2.5 (Moderate) |
| Electronic Effect ( | -0.45 (Strong Donor) | -0.27 (Stronger Donor) |
| Solubility (THF/Tol) | Excellent | Good |
Key Insight: The isopropoxy group is a slightly weaker electron donor than the methoxy group due to steric inhibition of resonance and hyperconjugation differences.[1] This makes Molecule A marginally more electrophilic at the C2 position than Molecule B.[1]
Strategic Selection: The "Why" Behind the Choice
A. Solubility & Processability
Molecule A is significantly more lipophilic.[1] In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) utilizing non-polar solvents (Toluene, 1,4-Dioxane), Molecule A exhibits superior solubility, often resulting in faster reaction kinetics simply due to better homogeneity.[1] Molecule B may require polar co-solvents (DMF, DMSO) which can complicate workup.[1]
B. Orthogonal Deprotection (The "Killer App")
This is the primary synthetic reason to choose Molecule A.[1]
-
Methoxy (B): Cleavage typically requires harsh conditions (
, , or Pyridine-HCl at high temp).[1] These conditions will cleave all ether linkages in a complex molecule.[1] -
Isopropoxy (A): Can be selectively cleaved using milder Lewis acids like
or at low temperatures ( to ), leaving methyl ethers intact.[1] This allows for the sequential functionalization of phenols.[1]
C. Decision Matrix
Figure 1: Strategic decision tree for selecting the appropriate building block.
Reactivity Deep Dive
Both molecules possess two reactive centers: the Bromine (C2) and the Nitro (C1) .[1]
Reactivity Profile 1: Palladium-Catalyzed Cross-Coupling (C2)
-
Mechanism: Oxidative Addition (OA) of Pd(0) into the C-Br bond.[1]
-
Electronic Influence: Electron-deficient rings undergo OA faster.[1] The Nitro group (C1) strongly activates the C-Br bond.[1]
-
Comparison: The alkoxy group at C4 is an Electron Donating Group (EDG).[1]
-
Verdict: Molecule A couples slightly faster, but both are highly reactive substrates due to the ortho-nitro effect.[1]
Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )
-
Mechanism: Nucleophile attacks C2, displacing Bromine.[1]
-
Comparison: Similar to cross-coupling, the more electron-deficient ring reacts faster.[1]
-
Verdict: Molecule A is theoretically more reactive toward
amines than Molecule B, but the steric bulk of the isopropoxy group (though at C4) can influence the conformation of the nitro group, potentially affecting the rate.[1]
Reactivity Profile 3: Nitro Reduction (C1)[1]
Experimental Protocols
Synthesis of the Building Blocks
Since specific isomers can be expensive, they are often synthesized from 2-bromo-4-nitrophenol (CAS 5228-66-0).[1]
Step-by-Step Alkylation Protocol:
-
Dissolution: Dissolve 2-bromo-4-nitrophenol (1.0 eq) in Acetone (0.5 M).
-
Base: Add
(1.5 eq).[1] Stir for 15 min at RT (Solution turns yellow/orange). -
Alkylation:
-
Workup: Filter salts, concentrate filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.
-
Yield: Expect >90% yield.
Application: Suzuki-Miyaura Coupling (General Protocol)
This protocol is optimized for Molecule A due to its lipophilicity.[1]
-
Charge: In a reaction vial, combine Molecule A (1.0 mmol), Arylboronic acid (1.2 mmol), and
(3 mol%). -
Solvent: Add Toluene (4 mL) and Water (1 mL).
-
Base: Add
(2.0 mmol). -
Reaction: Degas with Nitrogen for 5 min. Seal and heat to 90°C for 4 hours.
-
Observation: The reaction mixture for Molecule A typically remains a homogeneous emulsion, while Molecule B may precipitate intermediates.[1]
-
Workup: Dilute with EtOAc, wash with water.[1] Dry over
.[1]
Selective Deprotection of Isopropyl Ether (Molecule A derivative)
Use this when you need to reveal a phenol in the presence of a methyl ether.[1]
-
Setup: Dissolve the coupled product (containing -OiPr) in anhydrous DCM (0.1 M) under Argon.
-
Cooling: Cool to
(Dry ice/Acetone). -
Reagent: Add
(1M in DCM, 1.2 eq) dropwise.[1] -
Monitor: Stir at
for 1 hour. Warm to only if conversion is slow. -
Quench: Quench with MeOH at low temp.
-
Result: The Isopropyl group is cleaved to the phenol; Methyl ethers usually remain intact under these controlled conditions.[1]
Visualizing the Workflow
Figure 2: Synthesis and application workflow showing the divergence in deprotection strategies.
References
-
Synthesis of Alkoxy-Nitrobenzenes
-
Selective Ether Cleavage
-
Physical Properties & CAS Data
-
Electronic Effects (Hammett Constants)
Advanced LC-MS Protocol for Halogenated Nitroaromatic Compounds
Executive Summary: The Electrophilic Challenge
Halogenated nitroaromatic compounds (HNACs)—including chloronitrobenzenes, bromonitrophenols, and fluorinated nitro-intermediates—present a unique paradox in analytical chemistry. While their high electronegativity makes them distinct, it renders them notoriously difficult to analyze using standard "generic" LC-MS methods.
This guide objectively compares the Conventional Protocol (Generic C18 / Electrospray Ionization) against an Optimized Protocol (Pentafluorophenyl Phase / Electron-Capture APCI). Experimental evidence demonstrates that while conventional methods suffer from poor ionization efficiency and isomeric co-elution, the optimized protocol leverages the specific electronic properties of HNACs to achieve superior sensitivity and selectivity.
Comparative Analysis: Ionization Source
The "Product": Electron-Capture APCI (EC-APCI) vs. Conventional ESI[1]
The most critical failure point in HNAC analysis is the ionization source. Standard Electrospray Ionization (ESI) relies on acid/base chemistry (protonation/deprotonation) in the liquid phase. However, many HNACs lack acidic protons (e.g., 1-chloro-4-nitrobenzene) and respond poorly to ESI.
The Solution: Atmospheric Pressure Chemical Ionization (APCI) in negative mode.[1] For HNACs, this operates via a unique mechanism called Dissociative Electron Capture (EC) . The high electron affinity of the nitro and halogen groups allows the molecule to capture low-energy thermal electrons directly, forming radical anions
Performance Data Comparison
| Feature | Conventional ESI (-) | Optimized EC-APCI (-) | Mechanism of Action |
| Target Analytes | Limited to acidic species (e.g., Nitrophenols). | Broad range: Nitrobenzenes, Halonitroalkanes, Nitrotoluenes. | |
| Sensitivity | Low for non-protic species. | 10–100x Higher for electrophilic neutrals. | Electron Capture vs. Deprotonation.[1] |
| Matrix Tolerance | High susceptibility to ion suppression. | Moderate; gas-phase ionization reduces liquid matrix effects. | |
| Linearity (r²) | often < 0.98 for trace levels. | > 0.995 typical. |
Expert Insight: In ESI, neutral HNACs must compete for charge in the droplet surface. In EC-APCI, the corona discharge generates a plasma of thermal electrons. The nitro group acts as an "electron sink," capturing these electrons with high efficiency. This is a gas-phase reaction, fundamentally different from the liquid-phase acid-base chemistry of ESI.
Comparative Analysis: Chromatographic Separation
The "Product": Fluorinated Stationary Phases (PFP) vs. C18[2]
Isomeric separation is the second major hurdle. HNACs often exist as positional isomers (e.g., 2,4- vs. 2,6-dichloronitrobenzene) with nearly identical hydrophobicity.
-
Standard C18: Relies almost exclusively on hydrophobic interactions. It often fails to resolve positional isomers where the polarity difference is negligible.
-
Pentafluorophenyl (PFP): The "Product" choice.[2] The fluorine atoms on the stationary phase create a highly electron-deficient surface. This allows for:
- Interactions: Between the aromatic ring of the analyte and the PFP ring.
-
Dipole-Dipole Interactions: Specific to the nitro/halogen orientation.
-
Shape Selectivity: Rigid PFP rings discriminate based on steric bulk of ortho/meta/para substitutions.
Separation Efficiency Data
| Parameter | C18 Column (Standard) | PFP Column (Optimized) | Result |
| Mechanism | Hydrophobicity only. | Hydrophobicity + | |
| Isomer Resolution ( | Critical for quantifying specific isomers. | ||
| Retention of Polars | Poor (elute in void volume). | Enhanced retention via polar interactions.[3] | Better peak shape for polar metabolites. |
The Optimized Protocol: Step-by-Step
This protocol is designed as a self-validating system. Every step includes a checkpoint to ensure data integrity.
Phase 1: Sample Preparation (Solid Phase Extraction)
Objective: Remove matrix interferences while concentrating electrophilic targets.
-
Conditioning: Use a Polymeric Reversed-Phase sorbent (e.g., hydrophilic-lipophilic balance). Condition with 3 mL MeOH followed by 3 mL ultrapure water.
-
Loading: Load 100 mL water sample (pH adjusted to 3.0 to suppress ionization of phenolic byproducts) at 5 mL/min.
-
Washing: Wash with 5% MeOH in water (removes salts/highly polar interferences).
-
Elution: Elute with 2 x 2 mL Methanol/Acetonitrile (1:1).
-
Reconstitution: Evaporate to dryness under
stream (ambient temp). Reconstitute in 200 L Mobile Phase A/B (90:10).-
Checkpoint: The final solvent composition must match initial gradient conditions to prevent peak broadening.
-
Phase 2: LC-MS/MS Configuration
Liquid Chromatography:
-
Column: Pentafluorophenyl (PFP) Core-Shell,
mm, 2.6 m. -
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape).
-
Mobile Phase B: Methanol (Promotes
interactions better than ACN). -
Gradient:
-
0-1 min: 10% B (Isocratic hold)
-
1-8 min: 10%
90% B -
8-10 min: 90% B (Wash)
-
10.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (APCI Negative):
-
Source: APCI[4]
-
Polarity: Negative[5]
-
Corona Current: 5–10
A (Optimization required: too high causes fragmentation; too low reduces sensitivity). -
Source Temp: 350°C (Ensures vaporization for gas-phase reactions).
-
Cone Voltage: Low (20-30V) to preserve the molecular ion
or specific fragment.
Visualizations
Figure 1: The Ionization Mechanism (ESI vs. EC-APCI)
Caption: Comparison of ionization pathways. ESI relies on liquid-phase deprotonation (ineffective for neutrals), while EC-APCI utilizes gas-phase electron capture driven by the nitro-group's electronegativity.
Figure 2: Method Decision Tree
Caption: A logic flow for selecting the correct LC-MS configuration based on analyte properties.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. Source: National Institutes of Health (PubMed) URL:[Link] (Note: Representative link to similar research on nitroaromatic ionization).
-
LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Source: ResearchGate URL:[Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Source: Chromatography Online URL:[Link]
-
Phenyl Stationary Phases for HPLC: Mechanisms and Applications. Source: Element Lab Solutions URL:[Link]
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for Nitrosamines. Source: MDPI URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. welch-us.com [welch-us.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Comparison Guide: Ortho- vs. Para-Bromo-Nitro Isomers
Executive Summary
For researchers and process chemists, the choice between 1-bromo-2-nitrobenzene (ortho) and 1-bromo-4-nitrobenzene (para) is rarely arbitrary; it is dictated by the target pharmacophore. However, the reactivity profiles of these isomers differ significantly due to the interplay between electronic activation and steric hindrance.
-
SNAr Reactivity: Para > Ortho >> Meta. While both isomers are activated by the nitro group, the ortho isomer suffers from steric hindrance that often outweighs its inductive advantage.
-
Pd-Catalyzed Coupling: Para is the "standard" substrate. Ortho requires specialized ligands (e.g., SPhos, XPhos) to overcome steric crowding at the oxidative addition and transmetallation steps.
-
Strategic Recommendation: Use para for rapid initial SAR (Structure-Activity Relationship) screening. When ortho substitution is required, anticipate slower kinetics and the need for higher reaction temperatures or specialized catalytic systems.
Part 1: Mechanistic Deep Dive
Nucleophilic Aromatic Substitution (SNAr)
The nitro group is a powerful activating group (EWG) that facilitates the displacement of the bromide leaving group by stabilizing the anionic intermediate (Meisenheimer complex).
-
Electronic Effects: Both ortho and para positions allow the negative charge of the intermediate to be delocalized onto the nitro group oxygens (resonance stabilization). The ortho position theoretically benefits from a stronger inductive effect (-I) due to proximity.
-
Steric Effects: This is the differentiator. The ortho-nitro group physically obstructs the trajectory of incoming nucleophiles. For small nucleophiles (e.g., F⁻, OH⁻ in gas phase), ortho can be faster. For typical synthetic nucleophiles (amines, alkoxides) in solution, the para isomer is generally 10–100x faster because the nucleophile can approach unhindered.
Palladium-Catalyzed Coupling (Suzuki-Miyaura)
In cross-coupling, the C-Br bond must undergo oxidative addition to Pd(0).
-
Electronic: The electron-deficient nature of the ring (due to -NO₂) facilitates oxidative addition for both isomers compared to bromobenzene.
-
Steric: The ortho-nitro group creates significant steric bulk around the palladium center. This can slow down oxidative addition and, more critically, hinder the transmetallation step. Without bulky, electron-rich ligands to stabilize the active Pd species and create a flexible pocket, ortho substrates often suffer from low yields or homocoupling side reactions.
Part 2: Data Presentation & Comparison
Reactivity Matrix
| Feature | o-Bromonitrobenzene | p-Bromonitrobenzene | Mechanistic Driver |
| SNAr Rate (Methoxide) | Moderate | High | Steric hindrance at ortho blocks nucleophile approach. |
| SNAr Rate (Amines) | Low to Moderate | High | Bulky amines struggle to access ortho position. |
| Suzuki Coupling Yield | Variable (Ligand Dependent) | High (>90%) | Ortho requires bulky ligands (e.g., SPhos) to prevent catalyst poisoning. |
| Reduction to Aniline | Good (Risk of cyclization*) | Excellent | Ortho reduction can lead to benzimidazoles if an acyl group is present. |
| Solubility | Higher in non-polar solvents | Lower (often crystalline) | Symmetry of para leads to better crystal packing (higher MP). |
Visualizing the Pathway Differences[1]
Figure 1: Comparative reaction pathways. Note the "Red" pathways for ortho-isomers indicating kinetic or steric bottlenecks.
Part 3: Experimental Protocols
Protocol A: SNAr Substitution (Synthesis of p-Nitroanisole)
This protocol demonstrates the high reactivity of the para-isomer.
Reagents:
-
p-Bromonitrobenzene (1.0 equiv)
-
Sodium Methoxide (1.1 equiv, 25% wt in MeOH)
-
Methanol (Solvent, 0.5 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with p-bromonitrobenzene and dissolve in methanol.
-
Addition: Add the sodium methoxide solution dropwise at room temperature. Note: An exotherm may be observed due to rapid reaction.
-
Reflux: Heat the mixture to reflux (65°C) for 1–2 hours. Monitor by TLC (Hexane/EtOAc 8:2). The para isomer typically converts fully within 1 hour.
-
Workup: Cool to RT. Pour into ice water. The product (p-nitroanisole) often precipitates as a solid. Filter and wash with water.[1][2]
-
Validation: If using the ortho isomer, this reaction requires longer reflux times (4–6 hours) to reach completion due to steric hindrance.
Protocol B: Suzuki Coupling of Ortho-Substituted Isomer
This protocol uses SPhos to overcome the steric hindrance of the ortho-nitro group.
Reagents:
-
o-Bromonitrobenzene (1.0 mmol)
-
Pd(OAc)₂ (2 mol%)[3]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
K₃PO₄ (2.0 mmol)[3]
-
Toluene/Water (10:1)[3]
Procedure:
-
Catalyst Pre-formation: In a reaction vial, mix Pd(OAc)₂ and SPhos in Toluene under Nitrogen for 10 mins to form the active catalytic species.
-
Substrate Addition: Add o-bromonitrobenzene, phenylboronic acid, and K₃PO₄.
-
Reaction: Heat to 100°C for 12 hours.
-
Critical Check: The ortho-nitro group is bulky. Standard ligands like PPh₃ often result in <50% yield. SPhos creates a "pocket" that facilitates the coupling.
-
-
Workup: Cool, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography.
Part 4: References
-
Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange / Echemi. (2018). Retrieved from [Link]
-
The ortho:para ratio in aromatic nucleophilic substitution. Bamkole, T. O., Hirst, J., & Udoessien, E. I. (1973). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. (2023). Retrieved from [Link][4][5]
-
Suzuki Coupling - Catalyst and Ligand Guide. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Operational Guide: Safe Disposal of 2-Bromo-4-isopropoxy-1-nitrobenzene
[1][2]
Executive Summary: Immediate Action Plan
Do NOT dispose of 2-Bromo-4-isopropoxy-1-nitrobenzene down the drain or in general trash.[1][2]
Do NOT mix with strong alkaline waste (e.g., Sodium Hydroxide, Potassium tert-butoxide) due to the risk of exothermic Nucleophilic Aromatic Substitution (
Disposal Classification:
Chemical Profile & Reactivity Assessment
To ensure safe handling, you must understand the specific molecular hazards that dictate these disposal protocols.
| Property | Specification | Operational Implication |
| CAS No. | 1263378-47-7 (Primary) | Use for waste manifesting.[1][2] |
| Structure | Nitro-group ( | High Reactivity Risk: The nitro group is strongly electron-withdrawing.[1][2][3] Being ortho to the bromine atom, it activates the ring for nucleophilic attack.[2] |
| Physical State | Solid (typically yellow/orange powder) | Dust inhalation hazard; requires particulate respirator (N95/P100) during weighing/transfer.[1][2] |
| Stability | Stable under ambient conditions.[1][2] | Incompatible with Strong Bases: Mixing with hydroxide or alkoxide waste can trigger rapid displacement of the bromine, generating heat and HBr gas.[2] |
The Mechanism of Risk (Why Segregation Matters)
Unlike standard organic waste, this compound features a "leaving group" (Bromine) activated by an adjacent Nitro group. If you dispose of this into a waste container containing strong nucleophiles (like waste from a base-catalyzed reaction), you risk triggering an unintended reaction inside the waste drum:
12Directive: Always segregate this compound into Acidic or Neutral Halogenated waste streams. Never Basic.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf stock or excess solid reagent.[2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during transport.[1][2]
-
Solubilization (Optional but Recommended): While solid waste is acceptable, dissolving the solid in a minimal amount of Dichloromethane (DCM) or Acetone allows it to be bulked into the liquid halogenated stream, often reducing disposal costs per kg.[2]
-
Labeling: Mark the container clearly:
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction solvents containing the product.
-
Segregation: Pour the mixture into the Halogenated Organic Solvent waste carboy.[2]
-
Critical Check: Ensure the carboy does not contain strong oxidizers (Nitric acid) or strong bases.[2]
-
-
pH Check: If the reaction was basic, neutralize the mixture with dilute HCl or Acetic Acid to pH 6-8 before adding it to the waste drum.
-
Record Keeping: Log the approximate volume and mass of the brominated compound on the waste tag.[2] This is vital for the incineration facility to manage bromine load.[2]
Scenario C: Contaminated Glassware & Consumables[1]
Decision Matrix: Disposal Workflow
The following diagram outlines the logical flow for determining the correct waste stream.
Figure 1: Decision matrix for segregating 2-Bromo-4-isopropoxy-1-nitrobenzene waste streams to ensure safety and compliance.
Emergency Contingencies
Spill Response:
-
Evacuate: If spill is >10g or creates visible dust, clear the immediate area.[2]
-
PPE: Don Nitrile gloves (double layer), safety goggles, and a lab coat.[2] If powder is airborne, use a respirator.[2][4]
-
Containment:
-
Decontamination: Scrub the surface with a soap/water solution.[2] Collect all cleaning materials into the solid hazardous waste.[2]
Exposure First Aid:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1][2]
-
PubChem. (2023).[1][2] 2-Bromo-4-isopropoxy-1-nitrobenzene Compound Summary. National Library of Medicine.[1][2] [Link](Note: Search via structure or CAS 1263378-47-7 for specific derivative data).[1][2]
-
Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1][2] [Link][1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
